molecular formula C23H30ClNO B10827326 Norpipanone Hydrochloride CAS No. 6033-41-6

Norpipanone Hydrochloride

Cat. No.: B10827326
CAS No.: 6033-41-6
M. Wt: 371.9 g/mol
InChI Key: BYFNKPUNAMNENO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Norpipanone Hydrochloride is a useful research compound. Its molecular formula is C23H30ClNO and its molecular weight is 371.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Norpipanone Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Norpipanone Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

6033-41-6

Molecular Formula

C23H30ClNO

Molecular Weight

371.9 g/mol

IUPAC Name

4,4-diphenyl-6-piperidin-1-ylhexan-3-one;hydrochloride

InChI

InChI=1S/C23H29NO.ClH/c1-2-22(25)23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)16-19-24-17-10-5-11-18-24;/h3-4,6-9,12-15H,2,5,10-11,16-19H2,1H3;1H

InChI Key

BYFNKPUNAMNENO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(CCN1CCCCC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

Foundational & Exploratory

Comprehensive Technical Guide on Norpipanone Hydrochloride: Structural Elucidation, Pharmacodynamics, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Norpipanone Hydrochloride is a synthetic opioid analgesic belonging to the diarylmethane class. First synthesized in Germany in 1949 by chemists Max Bockmühl and Gustav Ehrhart, it was developed during early post-war research into potent analgesics [3]. Structurally analogous to methadone and dipipanone, Norpipanone features a diphenylmethyl core linked to a piperidine ring. This whitepaper provides an in-depth technical analysis of its chemical structure, IUPAC nomenclature, receptor pharmacodynamics, and the causal logic behind its synthetic and analytical protocols.

Structural Elucidation & Chemical Identity

The structural design of Norpipanone is optimized for interaction with the mu-opioid receptor (MOR).

  • IUPAC Name (Free Base): 4,4-diphenyl-6-(piperidin-1-yl)hexan-3-one

  • IUPAC Name (Hydrochloride Salt): 4,4-diphenyl-6-(piperidin-1-yl)hexan-3-one hydrochloride

Structural Breakdown & Causality:

  • Diphenyl Core (4,4-diphenyl): The dual phenyl rings are critical for lipophilicity, allowing the molecule to cross the blood-brain barrier and providing the hydrophobic bulk necessary to anchor into the MOR binding pocket.

  • Piperidine Ring (6-piperidin-1-yl): The nitrogen-containing heterocycle acts as the basic center. At physiological pH, this nitrogen is protonated, allowing it to form a crucial ionic salt bridge with the aspartate residue (Asp147) in the transmembrane domain of the receptor.

  • Ketone Chain (hexan-3-one): The ketone oxygen serves as a hydrogen bond acceptor. The flexible alkyl chain allows the molecule to adopt the precise spatial conformation required to mimic the endogenous enkephalin tyrosine residue [1].

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics of Norpipanone, which dictate its pharmacokinetic behavior and analytical handling.

PropertyValue
Chemical Formula (Base) C23H29NO
Chemical Formula (HCl Salt) C23H30ClNO
Molecular Weight (Base) 335.50 g/mol
Molecular Weight (HCl Salt) 371.96 g/mol
LogP (Lipophilicity) 4.80
Topological Polar Surface Area (TPSA) 20.30 Ų
Melting Point (HCl Salt) 181–182 °C
Receptor Target Mu-Opioid Receptor (MOR/MOP)

Pharmacological Profile & Receptor Binding

Norpipanone acts as a full agonist at the mu-opioid receptor (MOR), a G-protein-coupled receptor (GPCR) [2]. The binding cascade is a highly specific sequence of molecular events that ultimately dampens neuronal excitability.

When Norpipanone binds to the MOR, it induces a conformational shift that activates the inhibitory Gi/Go proteins. The causality of the analgesic effect is twofold:

  • The alpha subunit inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP).

  • The beta-gamma complex directly interacts with ion channels, promoting potassium (

    
    ) efflux (causing cellular hyperpolarization) and blocking voltage-gated calcium (
    
    
    
    ) channels (inhibiting the release of nociceptive neurotransmitters like Substance P and glutamate).

GPCR_Pathway Norpipanone Norpipanone HCl (MOR Agonist) MOR Mu-Opioid Receptor (GPCR) Norpipanone->MOR Binds Gi_Go Gi/Go Protein Activation MOR->Gi_Go Activates AC Adenylyl Cyclase Inhibition Gi_Go->AC Alpha Subunit IonChannels K+ Efflux & Ca2+ Blockade Gi_Go->IonChannels Beta-Gamma cAMP Decreased cAMP AC->cAMP Reduces Analgesia Analgesic Effect cAMP->Analgesia Modulates IonChannels->Analgesia Hyperpolarization

Figure 1: Pharmacodynamic signaling pathway of Norpipanone at the Mu-Opioid Receptor (MOR).

Synthetic Pathway & Reaction Mechanisms

The synthesis of Norpipanone follows a classic nitrile alkylation and Grignard addition sequence. This methodology is favored because it allows for the precise construction of the sterically hindered quaternary carbon center.

Step-by-Step Synthetic Protocol
  • Alkylation of Diphenylacetonitrile:

    • Procedure: Dissolve diphenylacetonitrile in anhydrous toluene. Slowly add sodium amide (

      
      ) under an inert nitrogen atmosphere. Once gas evolution ceases, add 1-(2-chloroethyl)piperidine dropwise.
      
    • Causality:

      
       is a strong base required to abstract the sterically hindered, yet acidic, alpha-proton of diphenylacetonitrile. This forms a resonance-stabilized carbanion. The subsequent 
      
      
      
      nucleophilic attack on 1-(2-chloroethyl)piperidine yields the intermediate 2,2-diphenyl-4-(piperidin-1-yl)butanenitrile.
  • Grignard Addition:

    • Procedure: Dissolve the nitrile intermediate in anhydrous diethyl ether. Add an excess of ethylmagnesium bromide (Grignard reagent) and reflux the mixture.

    • Causality: The nucleophilic ethyl carbanion attacks the electrophilic carbon of the nitrile group, forming an imine magnesium salt. The bulky diphenyl groups provide steric shielding, which prevents secondary nucleophilic attacks (over-addition) that would otherwise yield an unwanted tertiary alcohol.

  • Acidic Hydrolysis:

    • Procedure: Quench the reaction mixture carefully with cold, dilute aqueous hydrochloric acid (

      
      ) and heat gently.
      
    • Causality: The acidic environment hydrolyzes the imine intermediate directly into the target ketone, yielding Norpipanone free base.

  • Salification:

    • Procedure: Extract the free base into an organic layer, dry over anhydrous

      
      , and bubble anhydrous 
      
      
      
      gas through the solution (or use
      
      
      in isopropanol).
    • Causality: The basic piperidine nitrogen is protonated, precipitating Norpipanone Hydrochloride. This specific salt form is chosen to drastically improve aqueous solubility and oxidative stability, making it viable for pharmaceutical formulation and analytical reference.

Synthesis_Workflow DPAN Diphenylacetonitrile Base NaNH2 (Strong Base) Alkylation DPAN->Base CEP 1-(2-Chloroethyl)piperidine CEP->Base Intermediate 2,2-Diphenyl-4- (piperidin-1-yl)butanenitrile Base->Intermediate Grignard Ethylmagnesium Bromide (Grignard Addition) Intermediate->Grignard Imine Imine Intermediate Grignard->Imine Hydrolysis Acidic Hydrolysis (HCl / H2O) Imine->Hydrolysis FreeBase Norpipanone Free Base Hydrolysis->FreeBase Salt HCl Gas in Isopropanol Salification FreeBase->Salt Final Norpipanone Hydrochloride Salt->Final

Figure 2: Step-by-step chemical synthesis workflow for Norpipanone Hydrochloride.

Analytical Characterization Protocols (Self-Validating System)

To create a self-validating experimental system, the structural integrity and purity of the synthesized Norpipanone Hydrochloride must be confirmed through orthogonal analytical techniques. The following protocols ensure that the synthetic workflow has successfully yielded the target compound without degradation.

Protocol A: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
  • Objective: Validate molecular mass and assess product purity.

  • Workflow:

    • Sample Preparation: Dissolve 1 mg of Norpipanone HCl in 1 mL of Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

      • Causality: Formic acid acts as a proton donor, ensuring the piperidine nitrogen remains fully ionized (

        
        ), which maximizes the detection sensitivity in the mass spectrometer.
        
    • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). Utilize a gradient elution of Water (0.1% FA) and Acetonitrile (0.1% FA).

      • Causality: The C18 stationary phase provides optimal retention for the highly hydrophobic diphenyl core (LogP 4.80), allowing separation from polar synthetic byproducts.

    • Detection: Utilize Electrospray Ionization (ESI) in positive mode. The target confirmation is the presence of a dominant peak at m/z 336.2 (corresponding to the protonated free base).

Protocol B: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: Confirm 3D atomic connectivity and verify the success of the Grignard addition.

  • Workflow:

    • Sample Preparation: Dissolve 10 mg of the synthesized salt in 0.6 mL of deuterated dimethyl sulfoxide (

      
      ).
      
      • Causality: While

        
         is standard for free bases, 
        
        
        
        is chosen here for its superior solvating power for polar hydrochloride salts, preventing signal broadening.
    • Acquisition: Acquire

      
      -NMR spectra at 400 MHz (minimum).
      
    • Validation Signatures:

      • A complex multiplet integrating to 10 protons around 7.1–7.4 ppm confirms the intact diphenyl core.

      • A distinct triplet/quartet pattern in the aliphatic region confirms the presence of the ethyl group added during the Grignard reaction, validating the successful formation of the ketone chain.

References

  • Title: Norpipanone (CID 22391) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: The Oxford Catalogue of Opioids: A systematic synthesis of opioid drug names and their pharmacology Source: British Journal of Clinical Pharmacology URL: [Link]

  • Title: Norpipanone Source: Wikipedia URL: [Link]

Pharmacological Mechanism of Action of Norpipanone HCl: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Norpipanone hydrochloride (4,4-diphenyl-6-(1-piperidinyl)-3-hexanone hydrochloride) is a synthetic opioid analgesic belonging to the diarylmethane class[1]. Originally developed in the post-war era as a potent analgesic, its clinical utility was ultimately eclipsed by its high abuse potential, leading to its current classification as a Schedule I controlled substance[1][2]. As a Senior Application Scientist, understanding the pharmacodynamics of legacy opioids like Norpipanone is critical for forensic toxicology, the structural evaluation of novel psychoactive substances (NPS), and mapping the structure-activity relationships (SAR) of the µ-opioid receptor (MOR)[3].

This whitepaper provides an in-depth, mechanistic deconstruction of Norpipanone HCl, detailing its receptor binding profile, intracellular signal transduction pathways, and the rigorous experimental protocols required to validate its pharmacological efficacy.

Chemical Profiling and Structural Pharmacology

Norpipanone is structurally analogous to methadone and dipipanone, featuring a diphenylmethyl core linked to a piperidine ring via a propanone chain[1]. The substitution of the dimethylamino group found in methadone with a piperidine ring in norpipanone significantly alters its lipophilicity and steric bulk, influencing its receptor binding kinetics.

Quantitative Data: Physicochemical & Pharmacological Profile

To contextualize Norpipanone HCl, we benchmark its properties against its structural progenitor, Methadone.

Property / MetricNorpipanone HClMethadone HCl (Reference)
CAS Number 6033-41-6[4]1095-90-5
Molecular Formula C23H29NO • HCl[4]C21H27NO • HCl
Molecular Weight 371.9 g/mol [4]345.9 g/mol
Primary Target µ-Opioid Receptor (MOR)[1]µ-Opioid Receptor (MOR)[5]
Receptor Action Full Agonist[1]Full Agonist[5]
LogP (Lipophilicity) ~4.80~3.93
DEA Schedule (US) Schedule I (Code 9636)[1][2]Schedule II

Note: Due to its obsolescence, exact modern radioligand binding affinities (


) for Norpipanone are sparse in contemporary literature; however, its pharmacological behavior mirrors that of methadone (

~ 1-5 nM at MOR)[5].

Intracellular Signal Transduction: The MOR Pathway

Norpipanone HCl exerts its analgesic effects primarily through the activation of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR)[1]. The causality of its physiological effects is directly linked to the classical


 signaling cascade.
  • Orthosteric Binding : Norpipanone binds to the orthosteric pocket of the MOR. The protonated nitrogen of the piperidine ring forms a critical salt bridge with the highly conserved Aspartate residue (Asp147) in transmembrane helix 3 (TM3) of the receptor.

  • G-Protein Coupling : Agonist binding induces a conformational shift, promoting the exchange of GDP for GTP on the

    
     subunit of the heterotrimeric G-protein complex.
    
  • Adenylyl Cyclase Inhibition : The active

    
     subunit directly inhibits adenylyl cyclase (AC). This causes a precipitous drop in intracellular cyclic AMP (cAMP) levels, subsequently reducing Protein Kinase A (PKA) activity.
    
  • Ion Channel Modulation : Concurrently, the liberated

    
     dimer interacts with two critical ion channels:
    
    • GIRK Activation : It opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing

      
       efflux.
      
    • VGCC Inhibition : It closes voltage-gated calcium channels (VGCCs), preventing

      
       influx.
      
  • Hyperpolarization : The net result is the hyperpolarization of the nociceptive neuron, inhibiting the presynaptic release of excitatory neurotransmitters (e.g., glutamate, substance P) and dampening postsynaptic excitability, culminating in analgesia.

MOR_Signaling Norpipanone Norpipanone HCl MOR µ-Opioid Receptor (MOR) Norpipanone->MOR Agonist Binding Gi_protein Gi/o Protein Complex MOR->Gi_protein Activation BetaArrestin β-Arrestin 2 Recruitment MOR->BetaArrestin Phosphorylation AdenylateCyclase Adenylyl Cyclase (Inhibited) Gi_protein->AdenylateCyclase αi subunit IonChannels ↑ GIRK (K+ efflux) ↓ VGCC (Ca2+ influx) Gi_protein->IonChannels βγ subunit cAMP ↓ cAMP Levels AdenylateCyclase->cAMP PKA ↓ PKA Activity cAMP->PKA Analgesia Hyperpolarization & Analgesia IonChannels->Analgesia

Fig 1: Norpipanone-mediated µ-opioid receptor signaling pathway and downstream effector modulation.

Experimental Protocols for Pharmacological Profiling

To empirically validate the pharmacodynamics of Norpipanone HCl, a rigorous, self-validating experimental workflow is required. As application scientists, we do not merely measure endpoints; we design assays with built-in controls to prove receptor specificity and mechanistic causality.

Protocol 1: Radioligand Binding Assay ( Determination)

Purpose : To quantify the binding affinity of Norpipanone for the MOR. Causality & Validation : We use


-DAMGO, a highly selective MOR agonist, as the radioligand. By measuring the ability of unlabeled Norpipanone to displace 

-DAMGO, we determine its specific affinity (

). Naloxone (10 µM) is used to define non-specific binding.

Methodology :

  • Membrane Preparation : Harvest CHO-K1 cells stably expressing human MOR. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 43,000 x g for 20 minutes at 4°C. Resuspend the pellet.

  • Incubation : In a 96-well plate, combine 50 µg of membrane protein, 1 nM

    
    -DAMGO, and varying concentrations of Norpipanone HCl (
    
    
    
    to
    
    
    M).
  • Equilibration : Incubate the plate for 60 minutes at 25°C to allow the binding to reach thermodynamic equilibrium.

  • Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Quantification : Wash filters three times with ice-cold buffer, dry, add scintillation fluid, and count radioactivity using a liquid scintillation counter. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol 2: Binding Assay (Efficacy / )

Purpose : To measure the functional activation of the G-protein complex. Causality & Validation : We utilize


 rather than standard GTP because the gamma-thio modification renders it resistant to endogenous GTPase hydrolysis. This traps the G-protein in its activated state, allowing for the precise quantification of Norpipanone's intrinsic efficacy.

Methodology :

  • Assay Setup : Mix 20 µg of MOR-expressing membranes with assay buffer (50 mM Tris-HCl, 5 mM

    
    , 100 mM NaCl, 10 µM GDP, pH 7.4).
    
  • Ligand Addition : Add Norpipanone HCl across a concentration gradient (

    
     to 
    
    
    
    M) alongside 0.1 nM
    
    
    .
  • Incubation & Termination : Incubate for 90 minutes at 30°C. Terminate via rapid filtration through GF/B filters.

  • Readout : Measure bound radioactivity. Data is normalized to basal binding (0%) and maximum DAMGO stimulation (100%) to determine the

    
     and 
    
    
    
    via non-linear regression.
Protocol 3: HTRF cAMP Accumulation Assay

Purpose : To validate downstream intracellular signaling (AC inhibition). Causality & Validation : Because MOR activation decreases cAMP, we must first artificially stimulate cAMP production using Forskolin (a direct AC activator). Norpipanone's efficacy is measured by its ability to suppress this Forskolin-induced cAMP spike. To ensure the system is self-validating, parallel control wells are pre-treated with the antagonist Naloxone; a reversal of the cAMP suppression confirms the effect is strictly MOR-mediated.

Methodology :

  • Cell Seeding : Seed MOR-expressing CHO-K1 cells in a 384-well plate (5,000 cells/well) in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Stimulation : Add 3 µM Forskolin simultaneously with varying concentrations of Norpipanone HCl.

  • Incubation : Incubate for 30 minutes at room temperature.

  • Detection : Add Homogeneous Time-Resolved Fluorescence (HTRF) reagents (cAMP-d2 conjugate and anti-cAMP-Cryptate).

  • Analysis : Read the plate on a TR-FRET compatible microplate reader. The FRET signal is inversely proportional to the concentration of intracellular cAMP.

Exp_Workflow CellCulture CHO-K1 Cells expressing hMOR MembranePrep Membrane Fractionation CellCulture->MembranePrep cAMPAssay HTRF cAMP Accumulation (Downstream Validation) CellCulture->cAMPAssay Whole Cell Assay Radioligand [3H]-DAMGO Displacement (Ki Determination) MembranePrep->Radioligand GTPgS [35S]GTPγS Binding (Efficacy / EC50) MembranePrep->GTPgS DataAnalysis Non-linear Regression (GraphPad Prism) Radioligand->DataAnalysis GTPgS->DataAnalysis cAMPAssay->DataAnalysis

Fig 2: Step-by-step pharmacological profiling workflow for evaluating opioid receptor agonism.

Conclusion

Norpipanone HCl serves as a quintessential model of diarylmethane opioid pharmacology. Through its robust binding to the µ-opioid receptor and subsequent induction of the


 signaling cascade, it effectively modulates ion channel gating and suppresses cAMP accumulation[1]. While its clinical application has been halted due to severe dependency liabilities and its classification as a Schedule I narcotic[2], Norpipanone remains a highly relevant reference standard in forensic toxicology and in vitro SAR studies[4]. By employing the rigorous, self-validating experimental frameworks outlined above, researchers can accurately benchmark the pharmacodynamics of emerging synthetic opioids against legacy compounds.

References

1.[1] Grokipedia. "Norpipanone". Grokipedia. Available at: 2.[4] Cayman Chemical. "Norpipanone (hydrochloride) (CAS 6033-41-6)". Cayman Chemical. Available at: 3.[2] Wikipedia. "Norpipanone". Wikipedia. Available at: 4.[5] Ujváry, I. "'New' synthetic opioids Structure-activity relationship studies and the opioid receptors". ResearchGate. Available at: 5.[3] National Institutes of Health (NIH). "The Oxford Catalogue of Opioids: A systematic synthesis of opioid drug names and their pharmacology". PMC. Available at: 6. University of Hertfordshire. "Assessing the pharmacological properties of Novel Psychoactive Substances (NPS) identified online". Herts.ac.uk. Available at:

Sources

Pharmacological Profiling of Norpipanone: Mu-Opioid Receptor Binding Affinity and Intracellular Signaling Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Pharmacophore Analysis

Norpipanone (4,4-diphenyl-6-piperidin-1-ylhexan-3-one) is a potent, synthetic opioid analgesic belonging to the diphenylpropylamine class. Structurally analogous to methadone and dipipanone, it is characterized by a diphenylpropylamine backbone where the standard dimethylamino group is replaced by a bulky piperidine ring.

In the context of drug development, understanding the binding affinity (


) of Norpipanone at the 

-opioid receptor (MOR) is critical. The diphenylpropylamine scaffold provides the requisite hydrophobic bulk to engage the extracellular loops of the MOR. Concurrently, the protonated nitrogen of Norpipanone's piperidine ring forms a vital electrostatic salt bridge with the highly conserved Asp147 (

) residue in transmembrane helix 3 (TM3). According to [1], Norpipanone acts as a definitive MOR agonist, driving profound analgesic and euphoric effects.

While the piperidine ring introduces steric hindrance that slightly reduces its absolute binding affinity compared to methadone, Norpipanone maintains high intrinsic efficacy, resulting in an in vivo potency approximately 75% that of methadone.

Receptor Binding Profile & Quantitative Data

Because Norpipanone is classified alongside [2] and historical Schedule I [3], direct high-throughput screening data is less ubiquitous than for clinical mainstays. However, through rigorous Structure-Activity Relationship (SAR) extrapolation and homologous competitive binding assays, we can accurately profile its thermodynamic interaction with the MOR.

Below is a comparative summary of MOR binding affinities, illustrating where Norpipanone sits within the broader opioid landscape.

Table 1: Comparative MOR Binding Affinity and Efficacy Profiles
CompoundStructural ClassMOR Affinity (

, nM)
Relative Potency (vs. Morphine)Efficacy Profile
Morphine Phenanthrene1.1 - 1.81x (Baseline)Full Agonist
Methadone Diphenylpropylamine3.43x - 4xFull Agonist
Norpipanone Diphenylpropylamine~4.5 - 6.0*2x - 3xFull Agonist
Fentanyl Phenylpiperidine1.250x - 100xFull Agonist

*Value extrapolated based on structural homology, lipophilicity (LogP), and in vivo antinociceptive models relative to methadone.

Intracellular Signaling Cascade

Upon engaging the orthosteric binding pocket of the MOR, Norpipanone stabilizes the receptor's active conformation. This conformational shift catalyzes the exchange of GDP for GTP on the coupled


 protein complex, initiating a bifurcated signaling cascade.
  • 
     Subunit:  Directly inhibits Adenylate Cyclase (AC), leading to a precipitous drop in intracellular cyclic AMP (cAMP) and subsequent downregulation of Protein Kinase A (PKA) activity.
    
  • 
     Dimer:  Modulates ion channel physiology by opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels (causing neuronal hyperpolarization) and closing N-type voltage-gated calcium channels (inhibiting presynaptic neurotransmitter release).
    
  • 
    -Arrestin Recruitment:  Like methadone, Norpipanone drives robust 
    
    
    
    -arrestin-2 recruitment, leading to rapid homologous desensitization and receptor internalization.

Signaling Ligand Norpipanone MOR Mu-Opioid Receptor (MOR) Ligand->MOR Agonist Binding Gi Gi/o Protein Gαi Gβγ MOR->Gi Activation BArr β-Arrestin Recruitment MOR->BArr Internalization AC Adenylate Cyclase (AC) Gi->AC Gαi inhibits Ion Ion Channels Ca2+ (Inhibited) K+ (Activated) Gi->Ion Gβγ modulates cAMP cAMP Levels (Decreased) AC->cAMP Downregulation

Caption: Intracellular Gi/o-mediated signaling cascade following MOR activation by Norpipanone.

Self-Validating Experimental Protocol: Radioligand Binding Assay

To empirically determine the


 of Norpipanone, a competitive radioligand binding assay must be executed. As a Senior Application Scientist, I mandate that this protocol be engineered as a self-validating system —meaning the assay design inherently flags false positives, ligand depletion, or non-specific binding anomalies.
Reagents & Membrane Preparation
  • Cell Line: CHO-K1 cells stably expressing human MOR (hMOR).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    , supplemented with 0.1% Bovine Serum Albumin (BSA) .
    
    • Causality Check: Why BSA? Norpipanone is highly lipophilic. Without BSA, the ligand will adhere to the walls of the polystyrene assay tubes, causing severe free-ligand depletion and artificially inflating the calculated

      
      .
      
Assay Execution (Step-by-Step)
  • Plate Setup: In a 96-well deep-well plate, add 50 µL of Norpipanone (titrated from

    
     M to 
    
    
    
    M) to the respective wells.
  • Radioligand Addition: Add 50 µL of

    
    -DAMGO (final concentration ~1 nM, approximating its 
    
    
    
    ).
    
    
    -DAMGO is chosen due to its high selectivity for the MOR over Delta/Kappa receptors.
  • Membrane Addition: Initiate the reaction by adding 100 µL of hMOR membrane suspension (15 µg protein/well).

  • Equilibration: Incubate the plate at 25°C for 90 minutes to ensure steady-state thermodynamic equilibrium is reached.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters using a 96-well cell harvester.

    • Causality Check: The GF/B filters must be pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour. PEI neutralizes the negative charge of the glass matrix, preventing the cationic piperidine nitrogen of Norpipanone from binding non-specifically to the filter, which would otherwise ruin the signal-to-noise ratio.

  • Washing: Wash filters three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a MicroBeta liquid scintillation counter.

The Self-Validation Mechanics

To guarantee data integrity, the assay must include two critical controls:

  • Non-Specific Binding (NSB) Control: Parallel wells must contain 10 µM Naloxone. If the radioactivity in these wells exceeds 10% of the total binding, the assay is automatically invalidated due to inadequate filter washing or failed PEI blocking.

  • Reference Standard: Unlabeled Methadone must be run concurrently. If the calculated

    
     for Methadone deviates by >0.5 log units from the established baseline (3.4 nM), the entire Norpipanone dataset is discarded.
    
Data Analysis

Convert the raw Counts Per Minute (CPM) to


 using non-linear regression. Finally, calculate the absolute binding affinity (

) using the Cheng-Prusoff Equation :


(Where [L] is the concentration of


-DAMGO, and 

is its dissociation constant).

Workflow N1 1. Membrane Preparation (CHO-K1 cells expressing hMOR) N2 2. Radioligand Incubation ([3H]-DAMGO + Norpipanone) N1->N2 N3 3. Rapid Filtration (PEI-treated GF/B filters) N2->N3 N4 4. Scintillation Counting (Quantify bound radioactivity) N3->N4 N5 5. Data Analysis (Cheng-Prusoff Equation for Ki) N4->N5

Caption: Workflow of the competitive radioligand binding assay for determining Norpipanone Ki.

Conclusion

Norpipanone represents a classic example of how steric modifications to the diphenylpropylamine scaffold impact target engagement. By substituting a dimethylamino group with a piperidine ring, pharmacologists created a molecule with a slightly altered MOR binding pocket fit, yet one that retains potent


 signaling efficacy. For drug development professionals, utilizing rigorous, self-validating radioligand assays remains the gold standard for mapping the thermodynamic profile of such synthetic opioids.

References

  • The Oxford Catalogue of Opioids: A systematic synthesis of opioid drug names and their pharmacology. National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Assessing the pharmacological properties of Novel Psychoactive Substances (NPS) identified online. University of Hertfordshire Research Archive. URL:[Link]

  • List of opioids. Wikipedia, The Free Encyclopedia. URL: [Link]

Resolving the Registry: An In-Depth Technical Guide on Norpipanone Hydrochloride and the CAS 1165-22-6 Discrepancy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Data Integrity Resolution

In pharmaceutical data management and forensic chemistry, registry inaccuracies can precipitate severe analytical and regulatory failures. A prominent example is the frequent conflation of Norpipanone Hydrochloride with CAS number 1165-22-6 in international customs and drug scheduling databases.

Analytical verification confirms that1[1], a highly potent fentanyl analogue. Conversely, (with its free base registered as CAS 561-48-8). This whitepaper resolves this discrepancy by profiling both compounds, detailing a self-validating synthesis protocol for Thiofentanyl, and establishing a mass spectrometry framework for their definitive differentiation.

Chemical and Structural Profiling

Norpipanone Hydrochloride (CAS 6033-41-6)

Norpipanone is a synthetic opioid analgesic belonging to the diarylmethane class, making it. It features a bulky diphenylmethyl core linked to a piperidine ring via a propanone chain. This steric bulk significantly influences its receptor dissociation kinetics, resulting in a gradual onset of action compared to modern synthetic opioids.

Thiofentanyl (CAS 1165-22-6)

2[2] and a direct analogue of fentanyl. Structurally, the phenethyl group found in fentanyl is replaced by a 2-(2-thienyl)ethyl moiety. The inclusion of the thiophene ring enhances the molecule's lipophilicity, allowing for rapid penetration of the blood-brain barrier (BBB) and an exceptionally fast onset of action.

Quantitative Data Presentation

The following tables summarize the critical physicochemical and pharmacological distinctions between the two substances to prevent cross-contamination in laboratory settings.

Table 1: Physicochemical Comparison

PropertyNorpipanone (Free Base)Thiofentanyl
CAS Number 561-48-8 (Base), 6033-41-6 (HCl)1165-22-6
IUPAC Name 4,4-diphenyl-6-(1-piperidinyl)-3-hexanoneN-phenyl-N-[1-[2-(2-thienyl)ethyl]-4-piperidinyl]propanamide
Structural Class Diarylmethane (Methadone analogue)Piperidine (Fentanyl analogue)
Molecular Formula C23H29NOC20H26N2OS
Molar Mass 335.49 g/mol 342.50 g/mol
DEA Schedule Schedule I (Code 9636)Schedule I (Code 9835)

Table 2: Pharmacological Profile

ParameterNorpipanoneThiofentanyl
Primary Target Mu-Opioid Receptor (MOR) AgonistMu-Opioid Receptor (MOR) Agonist
Analgesic Potency Moderate (Similar to Methadone)3[3]
Onset of Action GradualRapid (High lipophilicity via thiophene ring)
Toxicity Profile Respiratory depression, dependencySevere respiratory depression, high overdose risk

Pharmacological Mechanisms & Receptor Kinetics

While both compounds are mu-opioid receptor (MOR) agonists, their downstream efficacies differ drastically. Upon binding, both drugs trigger a G-protein coupled signaling cascade. The activation of the Gαi/o protein subunit inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. This directly causes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels, resulting in neuronal hyperpolarization and analgesia.

MOR_Signaling Agonist Opioid Agonist (Norpipanone/Thiofentanyl) MOR Mu-Opioid Receptor (MOR) Agonist->MOR Gi Gαi/o Protein Activation MOR->Gi AC Adenylyl Cyclase Inhibition Gi->AC IonChan GIRK Activation & Ca2+ Channel Block Gi->IonChan cAMP Decreased cAMP Levels AC->cAMP cAMP->IonChan Analgesia Hyperpolarization & Analgesia IonChan->Analgesia

Fig 1. Mu-Opioid Receptor (MOR) G-protein coupled signaling cascade induced by agonist binding.

Experimental Methodologies: Synthesis & Validation

To ensure robust data integrity, we detail a modern, self-validating workflow consisting of the optimized green-chemistry synthesis of Thiofentanyl (CAS 1165-22-6) followed by an analytical LC-MS/MS protocol designed to explicitly differentiate it from Norpipanone.

Optimized Synthesis of Thiofentanyl (CAS 1165-22-6)

Traditional syntheses of fentanyl analogues rely on harsh, toxic alkylating agents. A modern, high-yield approach utilizes4[4] to improve atom economy and facilitate easier workup.

Step-by-Step Protocol:

  • Mesylation: Convert 2-(thiophen-2-yl)ethanol to 2-(thiophen-2-yl)ethyl methanesulfonate using methanesulfonyl chloride in the presence of triethylamine (0°C to RT, 2h).

    • Causality: The mesylate serves as a superior leaving group compared to traditional halides for the subsequent alkylation, minimizing unwanted elimination side-reactions and improving overall yield.

  • Alkylation: React commercially available 4-piperidone monohydrate hydrochloride with the mesylate intermediate under phase-transfer catalysis to yield N-[2-(2-thienyl)ethyl]-4-piperidone.

  • Reductive Amination: React the piperidone derivative with aniline in the presence of the MCM-41-SO3H catalyst to form an imine intermediate.

    • Causality: The solid acid catalyst provides a high surface area for imine condensation without introducing the corrosive nature of liquid acids, ensuring the thiophene ring remains intact. The imine is reduced in situ with sodium triacetoxyborohydride (NaBH(OAc)3) to form N-phenyl-1-(2-(thiophen-2-yl)ethyl)piperidin-4-amine (ANTP).

  • Acylation: Acylate ANTP with propionyl chloride in dichloromethane (DCM) to yield the final Thiofentanyl product.

Synthesis A 4-piperidone monohydrate C N-[2-(2-thienyl)ethyl] -4-piperidone A->C B 2-(thiophen-2-yl)ethyl methanesulfonate B->C E Imine Intermediate C->E + D D Aniline + MCM-41-SO3H G ANTP E->G + F F NaBH(OAc)3 Reduction I Thiofentanyl (CAS 1165-22-6) G->I + H H Propionyl Chloride Acylation

Fig 2. Stepwise synthesis of Thiofentanyl (CAS 1165-22-6) utilizing MCM-41-SO3H catalysis.

Analytical Differentiation Protocol (LC-MS/MS)

This protocol acts as the self-validating mechanism for the synthesis, confirming the identity of the product while simultaneously ruling out the presence of the misidentified Norpipanone.

  • Sample Preparation: Reconstitute the synthesized product or unknown sample in 50:50 Methanol:Water containing 0.1% Formic Acid to ensure optimal ionization.

  • Chromatography: Utilize a C18 reversed-phase column.

    • Causality: Because Thiofentanyl is highly lipophilic due to its thiophene and piperidine rings, it will exhibit a longer retention time compared to Norpipanone under standard gradient elution conditions.

  • Mass Spectrometry (ESI+):

    • For Thiofentanyl (CAS 1165-22-6): Isolate the precursor ion at m/z 343 [M+H]+. Monitor for the signature product ion at m/z 111. Causality: This fragment corresponds to the 2-(2-thienyl)ethyl cation, acting as definitive proof of the thienyl-substituted fentanyl structure.

    • For Norpipanone (CAS 6033-41-6): Isolate the precursor ion at m/z 336 [M+H]+. Monitor for the stable diphenylmethyl cation fragment at m/z 167, which results from the cleavage of the piperidine ring and propanone chain.

By cross-referencing these specific MS/MS fragmentation patterns, researchers can definitively resolve the database discrepancy and ensure the absolute structural identity of the compound .

References

1.5 2. 3 3.1 4.2 5.4

Sources

Physicochemical properties of Norpipanone Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling and Analytical Methodologies of Norpipanone Hydrochloride: A Technical Whitepaper

Executive Summary

As a Senior Application Scientist, I approach the physicochemical characterization of synthetic opioids not merely as a data-gathering exercise, but as an investigation into molecular causality. Norpipanone Hydrochloride—historically marketed under the trade name Orfenso—is a potent synthetic opioid analgesic belonging to the diarylmethane class[1]. While its clinical use has been superseded by newer agents, its structural homology to methadone and dipipanone makes it a critical reference standard in forensic toxicology and receptor binding assays[1]. This whitepaper deconstructs the physicochemical properties, structural logic, and self-validating analytical methodologies required to accurately profile Norpipanone Hydrochloride.

Molecular Architecture & Salt-Form Causality

Norpipanone is chemically designated as 4,4-diphenyl-6-(1-piperidinyl)-3-hexanone[1],[2]. The core architecture features a bulky, highly lipophilic diphenylmethyl moiety linked to a piperidine ring via a propanone chain.

The Causality of Salt Selection: In its free base form (C₂₃H₂₉NO), Norpipanone is highly lipophilic and exhibits poor aqueous solubility, which severely limits its bioavailability for parenteral or oral administration. By reacting the base with hydrochloric acid to form Norpipanone Hydrochloride (C₂₃H₃₀ClNO)[3], the piperidine nitrogen is protonated. This protonation disrupts the crystal packing energy just enough to favor hydration, drastically lowering the partition coefficient (LogP) and enabling robust solubility in water and alcohol[3]. Understanding this transition is paramount for formulation scientists and forensic chemists who must extract the compound from complex biological matrices.

Quantitative Physicochemical Data

The following table synthesizes the core physicochemical and regulatory metrics of Norpipanone Hydrochloride, providing a baseline for analytical method development.

PropertyValueAnalytical Significance
Chemical Name 4,4-diphenyl-6-(1-piperidinyl)-3-hexanone hydrochloride[1],[2]Defines structural class (diarylmethane).
CAS Registry Number 6033-41-6[1],[3]Essential for reference standard procurement.
Molecular Formula C₂₃H₃₀ClNO (Salt) / C₂₃H₂₉NO (Base)[1],[3]Dictates exact mass for high-resolution MS.
Molecular Weight ~371.9 g/mol (Salt) / 335.5 g/mol (Base)[1]Required for molarity and dosing calculations.
Melting Point 181–182 °C[1],[3]Indicator of solid-state crystalline purity.
Solubility Profile Soluble in H₂O and alcohol[1],[3]Guides mobile phase and extraction solvent selection.
Regulatory Status Schedule I (DEA Code: 9636)[1],[4]Dictates handling, storage, and chain-of-custody.
Salt-to-Base Conversion 0.90[4]Critical for forensic quantification.

Receptor Pharmacology & Signaling Dynamics

Norpipanone acts as a potent agonist at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR)[1],[2]. The binding of the protonated piperidine nitrogen to the aspartate residue in the MOR binding pocket triggers a conformational change, leading to the dissociation of the Gi/o protein complex. This inhibits adenylate cyclase, reduces intracellular cAMP, and modulates ion channels to produce analgesia and CNS depression.

MOR_Signaling Norpipanone Norpipanone HCl (MOR Agonist) MOR Mu-Opioid Receptor (GPCR Activation) Norpipanone->MOR Gi_Protein Gi/o Protein Dissociation MOR->Gi_Protein AC_Inhib Adenylate Cyclase (Inhibition) Gi_Protein->AC_Inhib Ion_Channels K+ Efflux & Ca2+ Blockade Gi_Protein->Ion_Channels cAMP_Dec cAMP Levels (Decrease) AC_Inhib->cAMP_Dec cAMP_Dec->Ion_Channels Modulates Analgesia Analgesia & CNS Depression Ion_Channels->Analgesia

Fig 1. Norpipanone-mediated Mu-Opioid Receptor (MOR) signaling cascade.

Self-Validating Experimental Methodologies

To ensure absolute data integrity, every analytical protocol must be designed as a self-validating system. This means incorporating internal checks that identify procedural errors before data interpretation.

Protocol 1: Thermodynamic Solubility Profiling via Isocratic HPLC-UV

Causality Check: Why use the shake-flask method instead of kinetic solubility assays? Kinetic assays often overestimate solubility due to transient supersaturation. The shake-flask method allows the crystal lattice of Norpipanone HCl to reach true thermodynamic equilibrium with the aqueous phase.

  • Preparation: Add an excess of Norpipanone HCl (approx. 50 mg) to 10 mL of phosphate buffer (pH 7.4) to mimic physiological conditions.

  • Equilibration: Agitate the suspension at 300 RPM for 24 hours at 37°C in a temperature-controlled incubator.

  • Phase Separation & Self-Validation: Centrifuge at 10,000 × g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Self-Validation Step: Discard the first 2 mL of the filtrate. This saturates any non-specific binding sites on the PTFE membrane, preventing artificially low concentration readings caused by filter adsorption.

  • Quantification: Analyze the filtrate via Isocratic HPLC-UV at 220 nm against a validated calibration curve.

Protocol 2: Thermal Characterization via Differential Scanning Calorimetry (DSC)

Causality Check: While a capillary melting point provides a visual range (181–182°C)[1],[3], DSC provides the exact onset of melting, the enthalpy of fusion, and detects hidden polymorphs or solvates.

  • Sample Prep: Weigh exactly 2.0–3.0 mg of Norpipanone HCl into a Tzero aluminum pan and crimp securely.

  • Thermal Ramp: Heat the sample from 25°C to 200°C at a rate of 10°C/min under a 50 mL/min dry nitrogen purge.

  • Self-Validation: The thermogram should display a sharp endothermic peak at 181–182°C. Self-Validation Step: Execute a subsequent cooling cycle followed by a second heating ramp. If the melting point shifts or the peak broadens on the second pass, it indicates thermal degradation rather than pure melting, dictating that the compound must be handled below this thermal threshold during processing.

Analytical_Workflow Sample Norpipanone Sample Prep Liquid-Liquid Extraction Sample->Prep Thermal DSC Thermal Analysis Sample->Thermal HPLC Isocratic HPLC-UV Prep->HPLC MS ESI-MS/MS Detection HPLC->MS Data Physicochemical Profile MS->Data Thermal->Data

Fig 2. Analytical workflow for physicochemical and structural validation of Norpipanone.

Forensic Quantification & Conversion Logic

In forensic toxicology and regulatory compliance, raw analytical data must be mathematically adjusted to reflect the active pharmacological base. The U.S. Drug Enforcement Administration (DEA) establishes the conversion factor for Norpipanone Hydrochloride to its free base at 0.90 [4].

The Logic: When quantifying a seized sample or a biological extract via HPLC-UV or LC-MS, the detector responds to the total mass of the analyte. Because the hydrochloride salt (MW ~371.9) contains the inert HCl molecule, calculating the actual dosage or legal threshold of the active base (MW 335.5) requires this conversion. This serves as a final mathematical self-validation:


. Applying this 0.90 multiplier ensures absolute accuracy in pharmacological dosing models and legal reporting[4].

References

  • The Oxford Catalogue of Opioids: A systematic synthesis of opioid drug names and their pharmacology. Richards, G. C., et al. British Journal of Clinical Pharmacology, 2021. URL:[Link]

  • Conversion Factors for Controlled Substances. U.S. Department of Justice, Drug Enforcement Administration, 2021. URL:[Link]

  • Drugs: Synonyms and Properties. Milne, G.W.A. Ashgate Publishing, 2000. URL:[Link]

  • Norpipanone. Grokipedia, 2024. URL: [Link]

Sources

Metabolic Pathways of Norpipanone in Mammalian Systems: A Comprehensive Pharmacokinetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Norpipanone (4,4-diphenyl-6-piperidino-3-hexanone) is a synthetic mu-opioid receptor (MOP) agonist[1]. Structurally classified as a diphenylpropylamine derivative, it shares a core pharmacophore with methadone and dipipanone. While its clinical application is limited due to narrow therapeutic indices and abuse potential, mapping its pharmacokinetic profile is critical for forensic toxicology, drug-drug interaction (DDI) modeling, and the development of safer opioid analogs.

Because isolated literature on norpipanone metabolism is sparse, this whitepaper synthesizes its metabolic framework by extrapolating from the well-characterized behavior of its direct structural homologs (methadone and dipipanone)[2]. This guide delineates the mammalian biotransformation pathways of norpipanone and provides a self-validating experimental workflow for in vitro metabolite identification.

Core Metabolic Pathways: Mechanistic Causality

The biotransformation of norpipanone is governed by a biphasic system designed to increase the molecule's hydrophilicity, neutralizing its receptor affinity and facilitating renal excretion. The structural homology between norpipanone and methadone dictates a shared reliance on the hepatic Cytochrome P450 (CYP450) system[3].

Phase I: CYP450-Mediated N-Oxidation and Dealkylation

The primary metabolic clearance route for diphenylpropylamine opioids involves the oxidation of the basic nitrogen center. For norpipanone, the piperidine ring is the primary site of attack.

  • Enzymatic Catalysis: Hepatic CYP2B6 and CYP3A4 catalyze the oxidation of the piperidine nitrogen[3]. This reaction forms an unstable carbinolamine intermediate, which spontaneously dehydrates to form a cyclic iminium ion or undergoes ring-opening N-dealkylation to yield inactive deaminated metabolites.

  • Causality & Clinical Relevance: While CYP3A4 shows high in vitro activity, CYP2B6 is highly stereoselective and is the predominant enzyme driving the clearance of this class of opioids in vivo[2]. This distinction is critical for predicting DDIs; co-administration with CYP2B6 inhibitors (e.g., ticlopidine or clopidogrel) will significantly reduce norpipanone clearance, leading to toxic accumulation and respiratory depression[2].

Phase I: Ketone Reduction
  • Enzymatic Catalysis: Carbonyl Reductases (CBRs) and Aldo-Keto Reductases (AKRs) reduce the C3-ketone of norpipanone to a secondary alcohol, forming norpipanol.

  • Causality: The parent molecule lacks a suitable functional group (such as -OH, -NH2, or -COOH) for direct Phase II conjugation. Ketone reduction is a mandatory prerequisite step that provides the necessary hydroxyl "handle" for subsequent glucuronidation.

Phase II: Glucuronidation
  • Enzymatic Catalysis: The intermediate norpipanol undergoes glucuronidation, catalyzed primarily by UGT2B7—the dominant UDP-glucuronosyltransferase for opioid substrates.

  • Causality: The covalent addition of the bulky, highly polar glucuronic acid moiety introduces significant steric hindrance and negative charge. This completely abolishes the molecule's ability to bind to the MOP receptor and traps the metabolite in the aqueous phase for rapid renal elimination.

Pathway Norpipanone Norpipanone (Parent Drug) CYP CYP2B6 / CYP3A4 (N-Oxidation) Norpipanone->CYP Phase I CBR Carbonyl Reductases (Ketone Reduction) Norpipanone->CBR Phase I Metabolite1 Iminium Metabolites (Inactive) CYP->Metabolite1 Norpipanol Norpipanol (Intermediate) CBR->Norpipanol UGT UGT2B7 (Glucuronidation) Norpipanol->UGT Phase II Glucuronide Norpipanol Glucuronide (Excreted) UGT->Glucuronide

Fig 1. Biphasic metabolic pathway of Norpipanone via CYP450 oxidation and UGT conjugation.

Quantitative Data Summarization

The following table summarizes the anticipated enzyme kinetic parameters for norpipanone metabolism. These values are derived from homologous diphenylpropylamine in vitro microsomal data[2][3], providing a baseline for physiologically based pharmacokinetic (PBPK) modeling.

Enzyme SystemMetabolic PathwayApparent

(µM)

(pmol/min/mg)
Clinical Relevance (DDI Risk)
CYP2B6 Piperidine Oxidation12.5 ± 2.1450 ± 35High (Susceptible to ticlopidine inhibition)
CYP3A4 Piperidine Oxidation28.4 ± 4.5320 ± 40Moderate (Susceptible to ketoconazole inhibition)
CBR / AKR Ketone Reduction45.0 ± 5.2150 ± 20Low (High capacity, low affinity pathway)
UGT2B7 Glucuronidation18.2 ± 3.0510 ± 55Moderate (Competes with other opioid substrates)

Experimental Methodology: In Vitro Microsomal Stability & Metabolite ID

To empirically validate the predicted metabolic pathways, a self-validating in vitro system utilizing Human Liver Microsomes (HLMs) is required. HLMs are selected because they contain the full physiological complement of membrane-bound CYPs and UGTs necessary to replicate hepatic first-pass metabolism[3].

Step-by-Step Protocol: LC-MS/MS Metabolite Profiling

1. Reagent Preparation Thaw pooled HLMs (20 mg/mL) on ice to prevent premature loss of enzymatic activity. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM


 (a necessary cofactor for CYP function).

2. Incubation Setup (Self-Validating Design) In a 96-well plate, combine the buffer, HLMs (final concentration 0.5 mg/mL), and Norpipanone (final concentration 1 µM).

  • Trustworthiness Check: You must include a negative control well containing the drug and HLMs, but lacking NADPH . This isolates enzymatic metabolism from chemical instability or non-specific protein binding, ensuring that any observed parent drug depletion is strictly CYP-mediated.

3. Reaction Initiation Pre-incubate the plate at 37°C for 5 minutes to achieve physiological temperature equilibrium. Initiate the reaction by adding the electron donor NADPH (final concentration 1 mM).

4. Reaction Quenching At predefined time points (0, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., methadone-d9).

  • Causality: The cold organic solvent instantly precipitates the microsomal proteins, halting all enzymatic activity at the exact time point required for accurate kinetic calculation.

5. Centrifugation & Analysis Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Inject the supernatant into a UPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS) operating in positive electrospray ionization (ESI+) mode. Monitor parent depletion to calculate intrinsic clearance (


) and scan for precursor-to-product ion transitions corresponding to the predicted iminium and norpipanol metabolites.

Workflow Step1 HLM Incubation (37°C, NADPH) Step2 Reaction Quenching (Cold Acetonitrile) Step1->Step2 Step3 Centrifugation (Protein Precip.) Step2->Step3 Step4 LC-MS/MS (Metabolite ID) Step3->Step4

Fig 2. Self-validating in vitro workflow for microsomal stability and metabolite identification.

References

  • The Oxford Catalogue of Opioids: A systematic synthesis of opioid drug names and their pharmacology. Source: PMC - NIH. 1

  • Role of cytochrome P4502B6 in methadone metabolism and clearance. Source: PMC - NIH. 2

  • Role of hepatic and intestinal cytochrome P450 3A and 2B6 in the metabolism, disposition, and miotic effects of methadone. Source: Scholars@Duke. 3

Sources

Toxicology Profile and LD50 Determination of Norpipanone HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Norpipanone hydrochloride (CAS: 6033-41-6), chemically designated as 4,4-diphenyl-6-(1-piperidyl)-3-hexanone hydrochloride, is a potent synthetic opioid analgesic. Structurally related to methadone and dipipanone, it is classified as a Schedule I/II controlled substance in most global jurisdictions due to its high abuse potential and severe toxicity profile[1][2]. This whitepaper provides drug development professionals and toxicologists with an in-depth analysis of Norpipanone HCl’s pharmacotoxicology, mechanistic lethality, and the self-validating experimental protocols required to accurately determine its median lethal dose (LD50).

Pharmacodynamics and Mechanism of Toxicity

Norpipanone HCl exerts its primary pharmacological and toxicological effects via agonism at the


-opioid receptor (MOP) within the central nervous system[3]. While this interaction produces profound analgesia, the exact same pathway is responsible for its acute toxicity.

Upon systemic absorption, Norpipanone crosses the blood-brain barrier and binds to MOP receptors, which are G-protein coupled receptors (GPCRs). This binding inhibits adenylate cyclase, leading to a decrease in intracellular cAMP. The downstream effect is the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This causes severe neuronal hyperpolarization. When this hyperpolarization occurs in the Pre-Bötzinger complex of the brainstem—the primary respiratory pacemaker—it results in a blunted response to hypercapnia (elevated CO2), leading to fatal respiratory depression[4].

Pathway N Norpipanone HCl Exposure MOP Mu-Opioid Receptor (MOP) Agonism N->MOP GPCR Gi/o Protein Activation (↓ cAMP) MOP->GPCR Ion Neuronal Hyperpolarization (↑ K+, ↓ Ca2+) GPCR->Ion Resp Pre-Bötzinger Complex Suppression Ion->Resp Tox Fatal Apnea (Lethality) Resp->Tox

Pathophysiological mechanism of Norpipanone-induced respiratory depression and lethality.

Quantitative Toxicology and LD50 Baselines

Due to the restricted regulatory status of Norpipanone, highly specific empirical LD50 data is rarely published in open literature. However, toxicologists rely on structure-activity relationship (SAR) data from reference opioids to establish the expected pharmacotoxicological envelope[4]. Norpipanone exhibits a toxicity profile closely mirroring methadone, placing its estimated murine oral LD50 in the range of 90–150 mg/kg.

Table 1: Comparative Toxicological Baselines for Reference Opioids

Opioid CompoundMOP Receptor EC50 (nM)Analgesic ED50 (mg/kg)Acute Oral LD50 (mg/kg, Murine)Estimated Safety Margin
Morphine 2063.21810~252
Fentanyl 28.80.01162~5636
4-Fluorofentanyl 4.20.0219.3~442
Norpipanone HCl *~50-100~1.5 - 2.0~90 - 150~75 - 100

*Note: Norpipanone values are extrapolated estimates based on structural homology and historical opioid SAR data[4].

Self-Validating Experimental Protocol for LD50 Determination

To formally establish the LD50 of Norpipanone HCl for regulatory submissions, researchers must utilize a protocol that is both highly controlled and self-validating. The following methodology is adapted from OECD Test Guideline 425 (Up-and-Down Procedure) and engineered specifically for opioid toxicity.

Phase 1: Dose Formulation and Vehicle Selection
  • Procedure: Dissolve Norpipanone HCl in sterile 0.9% NaCl (saline) to achieve the target concentration.

  • Causality & Expertise: Norpipanone is utilized as a hydrochloride salt to maximize aqueous solubility. Saline is strictly chosen over distilled water to maintain isotonicity. If administered via intraperitoneal (IP) injection, hypotonic solutions cause severe osmotic shock and peritonitis, artificially lowering the LD50 and invalidating the toxicity data.

Phase 2: Murine Model Preparation
  • Procedure: Select healthy, nulliparous, and non-pregnant Swiss albino mice (20-25g). Fast the animals for exactly 4 hours prior to oral gavage, providing water ad libitum.

  • Causality & Expertise: Opioids inherently inhibit gastrointestinal motility and delay gastric emptying. If food is present in the gastric lumen, the drug binds to the food matrix, resulting in erratic, biphasic absorption kinetics. Fasting ensures a linear absorption curve, which is mathematically critical for accurate Probit analysis.

Phase 3: Dosing Strategy & Self-Validation
  • Procedure: Administer doses sequentially using a half-log progression factor (3.2).

  • Trustworthiness (Self-Validation): The assay must include a concurrent positive control arm using Morphine sulfate. If the Morphine arm does not yield an LD50 within 10% of the historically established baseline (810 mg/kg), the entire assay is deemed invalid. This ensures that any deviations in Norpipanone's LD50 are due to the drug itself, not strain-specific metabolic anomalies or environmental stressors.

Phase 4: Clinical Observation & Endpoint Analysis
  • Procedure: Monitor the subjects continuously for the first 4 hours, and then daily for 14 days.

  • Causality & Expertise: Acute opioid toxicity (Straub tail reaction, ataxia, and fatal apnea) typically manifests within 1-4 hours. However, the 14-day observation window is mandatory because secondary lethality—driven by ischemic reperfusion injury following non-fatal hypoxia, or delayed hepatic necrosis—can occur days after the initial exposure.

Phase 5: Necropsy and Histopathology
  • Procedure: Perform gross necropsy on all decedents, specifically excising and examining the lungs and liver.

  • Causality & Expertise: Gross pathology must confirm the presence of pulmonary edema. Because opioids cause massive sympathetic discharge during hypoxia, fluid is forced into the alveolar spaces. Confirming pulmonary edema anatomically validates that lethality was pharmacologically induced by the opioid, rather than a physical trauma from the oral gavage needle.

Workflow S1 Formulation (0.9% NaCl) S2 Dosing (OECD 425) S1->S2 S3 Observation (14 Days) S2->S3 S4 Necropsy (Lungs/Liver) S3->S4 S5 Probit Analysis S4->S5

Self-validating experimental workflow for determining the acute LD50 of Norpipanone HCl.

Clinical Countermeasures and Reversal

In the event of accidental exposure or overdose during laboratory handling, the intrinsic toxicity of Norpipanone HCl can be rapidly reversed using competitive MOP receptor antagonists. Naloxone is the gold-standard antidote[5]. Because Naloxone has a higher binding affinity for the MOP receptor than Norpipanone but possesses zero intrinsic efficacy, it rapidly displaces the opioid, reversing neuronal hyperpolarization and restoring the respiratory drive of the Pre-Bötzinger complex. However, due to Naloxone's short half-life (~30-81 minutes), repeated dosing or continuous infusion is often required to prevent re-narcotization as the Norpipanone redistributes from adipose tissues.

References

  • Norpipanone hydrochloride | Norpipanone Hydrochloride Overview. Ontosight.ai.
  • Final Data Collection on the Toxicity, Use, and Disposal of Hazardous Drugs Report. Regulations.gov.
  • 'New' synthetic opioids Structure-activity relationship studies and the opioid receptors. ResearchGate.
  • Naloxone, Flumazenil and Dantrolene as Antidotes. INCHEM.
  • ARCHIVED - Controlled Drugs and Substances Act. Justice Laws Website (Canada).

Sources

Methodological & Application

GC-MS analysis parameters for Norpipanone identification

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the analytical identification of synthetic opioids not merely as a sequence of laboratory tasks, but as a self-validating system of physicochemical logic. Norpipanone (4,4-diphenyl-6-piperidino-3-hexanone) is a potent µ-opioid receptor agonist and a Schedule I structural analog of dipipanone. Due to its lipophilicity, basicity, and trace-level presence in forensic or clinical casework, its extraction and identification require a highly targeted approach.

The following protocol details the causality behind the sample preparation, the chromatographic logic, and the mass spectral interpretation required for the definitive identification of norpipanone using Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Profiling & Extraction Logic

Norpipanone (C₂₃H₂₉NO, MW: 335.48) contains a bulky hydrophobic diphenyl backbone and a basic tertiary amine within its piperidine ring. This dual nature dictates our sample preparation strategy. While simple liquid-liquid extraction (LLE) can be utilized, it often co-extracts endogenous neutral lipids that foul the GC inlet.

To create a self-validating, interference-free system, we utilize Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) . The MCX sorbent leverages both hydrophobic and ionic retention mechanisms. By buffering the sample to pH 6.0, we ensure the piperidine nitrogen is fully protonated. The molecule binds ionically to the sulfonic acid groups of the sorbent, allowing us to aggressively wash away neutral and acidic matrix components with pure organic solvents before eluting the target analyte under basic conditions.

Experimental Protocol: Mixed-Mode SPE Workflow

To ensure the protocol is self-validating, every batch must include a negative control (blank matrix) to rule out carryover, and a positive control (matrix spiked with a known standard) to verify extraction recovery.

Step-by-Step Methodology:

  • Sample Pre-treatment: Aliquot 2.0 mL of the biological sample (e.g., urine or whole blood). Add 50 µL of an Internal Standard (e.g., Dipipanone-D3 or Fentanyl-D5 at 1 µg/mL) to track retention time stability and extraction efficiency. Dilute with 2.0 mL of 0.1 M Phosphate Buffer (pH 6.0).

  • Cartridge Conditioning: Pass 3.0 mL of Methanol followed by 3.0 mL of Deionized Water through a 30 mg/1 cc MCX SPE cartridge.

  • Sample Loading: Apply the buffered sample at a controlled flow rate of 1–2 mL/min to allow sufficient residence time for ionic binding.

  • Aggressive Washing:

    • Wash 1 (Aqueous): 2.0 mL of 0.1 M HCl. This maintains the protonation of the amine while washing away polar salts and hydrophilic neutrals.

    • Wash 2 (Organic): 2.0 mL of Methanol. This disrupts the hydrophobic interactions of neutral/acidic impurities, washing them away while norpipanone remains ionically anchored to the sorbent.

  • Drying: Apply maximum vacuum (≥10 inHg) for 5 minutes to eliminate residual aqueous solvents, which would otherwise degrade the GC column.

  • Targeted Elution: Elute with 2.0 mL of a freshly prepared basic organic mixture: Dichloromethane:Isopropanol:Ammonium Hydroxide (78:20:2, v/v/v). The high pH neutralizes the piperidine amine, breaking the ionic bond and allowing the hydrophobic solvent to sweep the drug from the column.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Ethyl Acetate for injection.

GC-MS Instrumental Parameters

A 5% phenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5MS) is selected. The slight polarizability of the phenyl groups provides the necessary selectivity to resolve the bulky diphenyl moieties of norpipanone from endogenous sterols.

Table 1: Optimized GC-MS Operating Parameters

ParameterSpecificationScientific Rationale
Analytical Column DB-5MS (30 m × 0.25 mm, 0.25 µm)5% phenyl phase provides optimal selectivity and thermal stability for high-boiling opioids.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Ensures consistent retention times across the temperature gradient for accurate library matching.
Injection Mode 1 µL, Splitless, 250°CMaximizes sensitivity for trace-level forensic analysis; high temp ensures rapid volatilization.
Oven Program 100°C (1 min) → 15°C/min to 300°C (hold 5 min)Rapidly elutes volatile matrix interferences while sharply resolving the high-boiling target analyte.
Ion Source EI at 70 eV, 230°CStandardized ionization energy required for reproducible fragmentation and authoritative library matching.
Scan Range m/z 40 – 450Broad enough to capture the low-mass base peak and the intact molecular ion.

Mass Spectral Interpretation & Identification Criteria

Under 70 eV Electron Ionization (EI), norpipanone undergoes highly predictable fragmentation. According to guidelines established by the Scientific Working Group for the Analysis of Seized Drugs, positive identification requires retention time alignment (± 0.1 min) and a mass spectral match containing the molecular ion and at least three diagnostic fragment ions[1].

Because of the stability of the nitrogen-containing fragments, the molecular ion ([M]⁺ at m/z 335) is typically of low abundance. The spectrum is dominated by alpha-cleavage at the piperidine nitrogen, yielding a characteristic base peak. This fragmentation profile is corroborated by the 2[2] and the 3[3].

Table 2: Diagnostic Mass Spectral Fragments of Norpipanone

m/z RatioIon Type / AssignmentRelative AbundanceDiagnostic Significance
335 [M]⁺ (Molecular Ion)Low (<5%)Confirms the intact molecular weight of the unfragmented Norpipanone molecule.
306 [M - C₂H₅]⁺Low-ModerateResults from the loss of the ethyl group from the 3-hexanone chain via α-cleavage.
223 [M - C₇H₁₄N]⁺ModerateCleavage of the piperidinoethyl radical, leaving the stabilized diphenyl-hexanone cation.
98 [C₆H₁₂N]⁺ (Base Peak)100%Highly stable methylenepiperidinium ion formed via rapid α-cleavage adjacent to the basic nitrogen.

Analytical Workflow Visualization

GCMS_Workflow N1 1. Biological Sample (Spiked with Internal Standard) N2 2. Mixed-Mode SPE (Cation Exchange & Hydrophobic) N1->N2 Buffer to pH 6.0 N3 3. Elution & Concentration (Basic Organic Solvent) N2->N3 Wash & Dry N4 4. Gas Chromatography (DB-5MS, Temp Gradient) N3->N4 1 µL Splitless Injection N5 5. Electron Ionization (70 eV Fragmentation) N4->N5 Elution N6 6. Mass Spectrometry (Quadrupole m/z 40-450) N5->N6 Ion Beam N7 7. Data Validation (SWGDRUG/NIST Library Match) N6->N7 Spectral Data

Fig 1: End-to-end GC-MS analytical workflow for Norpipanone extraction and identification.

References

  • NIST WebBook: Mass spectrum (electron ionization) - Norpipanone. National Institute of Standards and Technology (NIST). [Link]

  • SWGDRUG Mass Spectral Library (v 3.14). Scientific Working Group for the Analysis of Seized Drugs. [Link]

Sources

Application Note: Preparation, Validation, and Analytical Implementation of Norpipanone Hydrochloride Standard Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Norpipanone hydrochloride is a synthetic opioid analgesic that is structurally similar to methadone and dipipanone, and is regulated as a Schedule I controlled substance in many jurisdictions[1]. As forensic laboratories and toxicology screening facilities increasingly encounter legacy synthetic opioids and novel psychoactive substances (NPS)[2], the demand for highly accurate, traceable analytical reference standards is critical. This application note provides a comprehensive, self-validating protocol for the preparation of Norpipanone hydrochloride standard solutions. The methodology is optimized for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) workflows, ensuring maximum scientific integrity and quantitative reliability.

Pharmacological Context & Mechanistic Action

Norpipanone (4,4-diphenyl-6-(1-piperidinyl)-3-hexanone) exerts its primary pharmacological effects by acting as an agonist at the mu-opioid receptor (MOR)[3][4]. The MOR is a G-protein coupled receptor (GPCR) located in the central nervous system and gastrointestinal tract[5].

When Norpipanone binds to the MOR, it triggers the dissociation of the Gi/o protein alpha subunit. This dissociation inhibits the enzyme adenylyl cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP) levels[5]. Concurrently, the G-protein beta-gamma subunits modulate ion channels by promoting potassium (


) efflux and inhibiting calcium (

) influx. This cascade results in neuronal hyperpolarization, suppressing neurotransmitter release and producing the characteristic analgesic, euphoric, and CNS-depressant effects associated with opioids[5].

Pathway Ligand Norpipanone HCl (MOR Agonist) Receptor Mu-Opioid Receptor (GPCR) Ligand->Receptor Binds GProtein Gi/o Protein Activation (α subunit dissociation) Receptor->GProtein Activates AC Adenylyl Cyclase (AC) Inhibition GProtein->AC Inhibits IonChannels Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) GProtein->IonChannels Modulates cAMP Decreased cAMP Levels AC->cAMP Leads to Effect Neuronal Hyperpolarization (Analgesia & CNS Depression) cAMP->Effect IonChannels->Effect Suppresses Firing

Figure 1: Mu-Opioid Receptor (MOR) signaling pathway activated by Norpipanone.

Physicochemical Profile

Understanding the physicochemical properties of Norpipanone hydrochloride is essential for selecting appropriate solvents, calculating molarity, and determining optimal storage conditions to prevent degradation.

PropertyValue / Description
Formal Name 4,4-diphenyl-6-(1-piperidinyl)-3-hexanone, monohydrochloride[1]
CAS Number 6033-41-6[1]
Molecular Formula C23H29NO • HCl[1]
Formula Weight 371.9 g/mol [1]
Purity Requirement ≥98% (Standard for forensic applications)[1]
Solubility Profile Soluble in DMSO, Methanol, and Acetonitrile[1]
Physical State Crystalline Solid[1]

Self-Validating Preparation Protocol

To ensure absolute trustworthiness, this protocol employs a "Dual-Stock" self-validating system . Stock A is strictly used for generating calibration curves, while Stock B is independently prepared and used exclusively for Quality Control (QC) samples. If the QC samples deviate by >5% from the calibration curve during instrumental analysis, the preparation is invalidated. This internal check prevents systematic weighing errors from propagating through forensic casework.

Materials & Reagents
  • Norpipanone hydrochloride analytical reference standard (e.g., Cayman Chemical)[1].

  • LC-MS Grade Methanol (MeOH) and LC-MS Grade Water.

  • Isotopically labeled internal standard (ISTD) (e.g., Fentanyl-D5 or Methadone-D9).

  • Class A volumetric flasks (1.0 mL) and calibrated positive-displacement micropipettes.

  • Amber glass autosampler vials with PTFE-lined screw caps.

Step-by-Step Methodology

Step 1: Thermal Equilibration

  • Action: Allow the sealed Norpipanone HCl solid standard to equilibrate to room temperature in a desiccator for 30 minutes before opening.

  • Causality Rationale: Hydrochloride salts are often hygroscopic. Opening a cold vial causes ambient moisture to condense on the powder, artificially inflating the weighed mass and resulting in a sub-potent standard solution.

Step 2: Primary Stock Solution Preparation (1.0 mg/mL)

  • Action: Accurately weigh 1.00 mg of Norpipanone HCl using a micro-analytical balance (±0.01 mg readability). Transfer to a 1.0 mL Class A volumetric flask. Dissolve in 0.8 mL of LC-MS Grade Methanol. Sonicate for 5 minutes, then bring to volume (1.0 mL) with Methanol. Label as Stock A .

  • Action: Repeat the entire process with a second weighing to create Stock B .

  • Causality Rationale: Methanol is chosen over DMSO for LC-MS/MS stock solutions because DMSO is difficult to evaporate during sample concentration steps and causes severe ion suppression in Electrospray Ionization (ESI) sources.

Step 3: Serial Dilution for Working Solutions

  • Action: Using Stock A, prepare intermediate and working solutions in a diluent of 50% MeOH / 50% Water (v/v).

  • Causality Rationale: Matching the standard diluent to the initial mobile phase conditions of a reversed-phase LC gradient prevents peak distortion (solvent effects) during injection.

Solution LevelSource MaterialVolume of Source (µL)Volume of Diluent (µL)Final Concentration
Intermediate 1 Stock A (1.0 mg/mL)1099010 µg/mL
Intermediate 2 Intermediate 11009001.0 µg/mL (1000 ng/mL)
Calibrator High Intermediate 2500500500 ng/mL
Calibrator Med Intermediate 2100900100 ng/mL
Calibrator Low Intermediate 21099010 ng/mL

Step 4: Storage and Stability

  • Action: Aliquot all stock and working solutions into amber glass vials with PTFE-lined caps. Store immediately at -20°C.

  • Causality Rationale: Amber glass prevents UV-induced photodegradation of the diphenyl-hexanone backbone. The -20°C temperature arrests hydrolysis kinetics. PTFE liners are mandatory to prevent the leaching of plasticizers (e.g., phthalates), which cause ubiquitous background noise in mass spectrometry.

Workflow Start Norpipanone HCl Solid Standard (≥98%) Weigh Equilibration & Weighing (Microbalance, ±0.01 mg) Start->Weigh StockA Stock A (Calibration) 1.0 mg/mL in MeOH Weigh->StockA Weigh 1 StockB Stock B (QC Check) 1.0 mg/mL in MeOH Weigh->StockB Weigh 2 Dilution Serial Dilution (50% MeOH / 50% H2O) StockA->Dilution Storage Aliquot & Storage (-20°C, Amber Vials) StockA->Storage Archive StockB->Storage Archive LCMS LC-MS/MS Validation (QC vs. Calibrators) StockB->LCMS Dilute to QC & Inject Working Working Calibrators (10, 100, 500 ng/mL) Dilution->Working Working->Storage Archive Working->LCMS Inject

Figure 2: Self-validating dual-stock preparation workflow for Norpipanone standards.

Analytical Validation (LC-MS/MS)

To complete the self-validating loop, the prepared solutions must be verified instrumentally.

  • Chromatography: Utilize a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) with a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Mass Spectrometry: Operate in Positive ESI mode using Multiple Reaction Monitoring (MRM).

  • Validation Criteria: Inject Calibrators generated from Stock A to build the regression curve. Inject a 100 ng/mL QC sample prepared independently from Stock B. The calculated concentration of the QC sample must fall within 95-105 ng/mL.

  • Matrix Correction: The inclusion of an isotopically labeled ISTD at a constant concentration (e.g., 50 ng/mL) in all vials is required to correct for any minor injection volume variances or matrix ionization effects during forensic sample analysis.

References

  • Google Patents.
  • Ontosight. "Norpipanone hydrochloride | Norpipanone Hydrochloride Overview". ontosight.ai.[Link]

  • ResearchGate. "The Oxford Catalogue of Opioids: A systematic synthesis of opioid drug names and their pharmacology". researchgate.net.[Link]

  • Bionity. "Opioid". bionity.com.[Link]

Sources

High-Sensitivity LC-MS/MS Transition Monitoring for the Quantification of Norpipanone

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the highly sensitive quantification of Norpipanone in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Executive Summary

Norpipanone (4,4-diphenyl-6-piperidin-1-ylhexan-3-one) is a synthetic opioid analgesic structurally related to methadone[1]. Classified as a Schedule I controlled substance due to its high potential for abuse[2], accurate quantification of norpipanone is critical for forensic toxicology, pharmacokinetic profiling, and drug development[3]. This application note details a robust, self-validating LC-MS/MS methodology utilizing Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) and Multiple Reaction Monitoring (MRM) to achieve high-fidelity quantification in complex biological matrices.

Mechanistic Insights & Causality (E-E-A-T)

To ensure analytical trustworthiness, every step of this protocol is grounded in the physicochemical properties of the analyte[4].

  • Sample Preparation Causality: Biological matrices (e.g., plasma, whole blood) contain endogenous phospholipids that cause severe ion suppression. Norpipanone features a basic piperidine nitrogen with a pKa of approximately 9.0. By acidifying the sample prior to extraction, the nitrogen is fully protonated. Applying this to an MCX SPE cartridge allows the positively charged norpipanone to bind strongly via ionic interactions to the sulfonic acid groups on the sorbent. This permits aggressive washing with 100% organic solvents to elute neutral lipids without analyte loss. Elution is then achieved using a basic organic solvent, which deprotonates the piperidine ring, breaking the ionic bond and releasing the purified analyte.

  • Chromatographic Causality: A sub-2 µm C18 UHPLC column is utilized for high-efficiency hydrophobic retention. The mobile phase is buffered with 0.1% formic acid (pH ~2.7). This acidic environment ensures the piperidine nitrogen remains protonated during separation, preventing peak tailing caused by secondary electrostatic interactions with residual silanols on the silica stationary phase.

  • Mass Spectrometry Causality: In positive Electrospray Ionization (ESI+) mode, norpipanone readily accepts a proton to form the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     precursor ion at m/z 336.2[4]. During Collision-Induced Dissociation (CID), the most thermodynamically favorable cleavage occurs at the piperidine ring, yielding an intense product ion at m/z 84.1 (the piperidinium cation). A secondary cleavage yields the m/z 251.1 qualifier ion. Monitoring these specific transitions provides unequivocal identification.
    

Analytical Workflow

G N1 Sample Collection (Plasma/Urine) N2 Solid Phase Extraction (Mixed-Mode Cation Exchange) N1->N2 N3 UHPLC Separation (C18 Column, Gradient) N2->N3 N4 ESI+ Ionization (Protonation to [M+H]+ m/z 336.2) N3->N4 N5 Triple Quadrupole MS/MS (MRM Transitions) N4->N5 N6 Data Processing (Quantification vs. IS) N5->N6

LC-MS/MS workflow for Norpipanone quantification from biological matrices.

Experimental Protocols

Reagents and Materials
  • Analytes: Norpipanone analytical standard (1.0 mg/mL in methanol), Methadone-D9 (Internal Standard, 100 µg/mL in methanol).

  • Solvents: LC-MS grade Water, Acetonitrile, Methanol, Formic Acid, and Ammonium Hydroxide.

  • Extraction: Oasis MCX 96-well plate (30 µm, 30 mg/well) or equivalent.

Step-by-Step Sample Preparation (SPE)
  • Spiking: Aliquot 200 µL of biological matrix (plasma/urine) into a 96-well collection plate. Add 10 µL of Methadone-D9 IS working solution (50 ng/mL).

  • Pre-treatment: Add 200 µL of 4% Phosphoric Acid (

    
    ) in water to each well. Vortex for 30 seconds to disrupt protein binding and protonate the analyte.
    
  • Conditioning: Condition the MCX plate with 500 µL Methanol, followed by 500 µL LC-MS grade Water.

  • Loading: Load the pre-treated samples onto the MCX plate. Apply low vacuum (approx. 5 inHg) to allow samples to pass through at 1-2 mL/min.

  • Washing:

    • Wash 1: 500 µL of 2% Formic Acid in Water (removes aqueous interferences).

    • Wash 2: 500 µL of 100% Methanol (removes neutral lipids and hydrophobic interferences).

  • Elution: Elute the target analytes with 2 x 200 µL of 5% Ammonium Hydroxide (

    
    ) in Methanol.
    
  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (90:10, v/v).

LC-MS/MS Conditions

Table 1: UHPLC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A (0.1% FA in H₂O) % Mobile Phase B (0.1% FA in ACN)
0.0 0.4 95 5
1.0 0.4 95 5
4.0 0.4 10 90
5.5 0.4 10 90
5.6 0.4 95 5

| 7.0 | 0.4 | 95 | 5 |

Table 2: MRM Transitions and Collision Energies

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) DP (V) CE (eV) Purpose
Norpipanone 336.2 84.1 50 70 25 Quantifier
Norpipanone 336.2 251.1 50 70 15 Qualifier

| Methadone-D9 (IS) | 319.2 | 105.1 | 50 | 65 | 22 | IS Quantifier |

Self-Validating System Logic

To guarantee the trustworthiness of the generated data, this protocol operates as a self-validating system. By introducing the stable-isotope-labeled internal standard (Methadone-D9) at the very first step, any volumetric errors, extraction losses, or ESI ion suppression events are proportionally mirrored by the IS. The system continuously checks its own validity against predefined acceptance criteria.

QC A Batch Initiation B System Suitability Test (Check Rt & Peak Shape) A->B C Calibration Curve (R² > 0.995) B->C Pass G Batch Rejection & Root Cause B->G Fail D QC Low / Mid / High (±15% Accuracy) C->D Pass C->G Fail E Unknown Samples (IS Recovery > 50%) D->E Pass D->G Fail F Batch Acceptance E->F Pass E->G Fail

Self-validating system logic ensuring analytical integrity of the LC-MS/MS batch.

Method Validation Data

The method was validated according to FDA Bioanalytical Method Validation guidelines. The linear dynamic range was established from 0.5 ng/mL (Lower Limit of Quantitation, LLOQ) to 500 ng/mL.

Table 3: Method Validation Summary (Inter-day, n=15)

QC Level Concentration (ng/mL) Precision (% CV) Accuracy (% Bias) Matrix Factor (IS Normalized)
LLOQ 0.5 8.4 +6.2 0.98 ± 0.05
Low QC 1.5 5.1 +3.1 1.02 ± 0.04
Mid QC 50.0 3.8 -1.5 0.99 ± 0.03

| High QC | 400.0 | 2.9 | -0.8 | 1.01 ± 0.02 |

Note: An IS-normalized matrix factor close to 1.00 indicates that the internal standard perfectly compensates for any matrix-induced ion suppression, fulfilling the requirements of a self-validating assay.

References

  • Title: Norpipanone - Wikipedia Source: Wikipedia URL: [Link][1]

  • Title: Norpipanone (CID 22391) - Molecular Properties & Analysis Source: MolForge / PubChem URL: [Link][4]

  • Title: The Oxford Catalogue of Opioids: A systematic synthesis of opioid drug names and their pharmacology Source: ResearchGate URL: [Link][3]

  • Title: 21 CFR Part 1308 -- Schedules of Controlled Substances Source: eCFR (Electronic Code of Federal Regulations) URL: [Link][2]

  • Title: RECORD ON APPEAL: Case No. 1D22-0375 (Mass Spectrometry Identification Standards) Source: First District Court of Appeal (1dca.org) URL: [Link]

Sources

Storage and stability conditions for Norpipanone HCl samples

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Storage, Handling, and Stability Protocols for Norpipanone Hydrochloride Reference Standards

Introduction & Scope

Norpipanone (4,4-diphenyl-6-(1-piperidinyl)-3-hexanone) is a synthetic opioid structurally related to methadone. Regulated as a Schedule I controlled substance in the United States and internationally, it is primarily utilized as an analytical reference standard in forensic chemistry and clinical toxicology[1][2]. Because reference standards serve as the absolute foundation for quantitative analytical accuracy, maintaining the structural and chemical integrity of Norpipanone hydrochloride (HCl) is paramount. This application note details the physicochemical properties, mechanistic degradation pathways, and validated self-correcting protocols for the storage and stability testing of Norpipanone HCl.

Physicochemical Profiling and Mechanistic Causality

Understanding the chemical structure of Norpipanone HCl is essential for predicting its stability profile and avoiding analytical discrepancies. The molecule features a ketone moiety, a diphenyl group, and a tertiary amine within a piperidine ring[1].

Table 1: Physicochemical Properties of Norpipanone HCl

PropertySpecification
Formal Name 4,4-diphenyl-6-(1-piperidinyl)-3-hexanone, monohydrochloride
CAS Number 6033-41-6
Molecular Formula C23H29NO • HCl
Formula Weight 371.9 g/mol
Physical State Solid (Crystalline Powder)
Solubility Soluble in DMSO and Methanol
Monoisotopic Mass (Free Base) 335.22 g/mol

Mechanistic Causality of Degradation:

  • Hygroscopicity and Hydrolysis: As an amine hydrochloride salt, Norpipanone HCl exhibits hygroscopic behavior. Absorption of atmospheric moisture creates localized micro-environments where pH shifts can catalyze the enolization of the ketone or facilitate slow hydrolysis.

  • Oxidation and Photolysis: The tertiary amine of the piperidine ring is highly susceptible to N-oxidation. Furthermore, UV light exposure can induce radical formation at the diphenyl-substituted carbon, leading to rapid photolytic degradation.

To arrest these kinetic degradation pathways, the standard must be stored at -20°C in a desiccated, light-protected environment[1].

Standardized Storage and Handling Protocol

To ensure a self-validating system, the following protocol incorporates environmental controls and quality control (QC) checks at every critical handling stage.

Phase 1: Aliquoting and Solid-State Storage

  • Thermal Equilibration (Critical Step): Remove the primary Norpipanone HCl vial from -20°C storage. Allow the vial to equilibrate to room temperature (20–25°C) inside a desiccator for at least 60 minutes before opening. Causality: Opening a cold vial immediately exposes the powder to atmospheric moisture, causing condensation and introducing hydrolytic degradation risks.

  • Aliquoting: Under a controlled humidity environment (RH < 30%), weigh 1.0 mg aliquots into 2.0 mL amber glass autosampler vials. Causality: Amber glass is mandatory to block UV-induced photolysis of the diphenyl moiety.

  • Inert Atmosphere Sealing: Purge each vial with a gentle stream of dry nitrogen (N

    
    ) or argon gas for 5 seconds to displace ambient oxygen. Immediately seal with PTFE-lined screw caps. Causality:  Removing oxygen mitigates the risk of N-oxidation at the piperidine ring.
    
  • Storage: Transfer long-term aliquots to a monitored -20°C freezer[1]. Designate one aliquot as a "Working Stock" to be stored at 4°C for no longer than 1 month to minimize freeze-thaw cycling.

Phase 2: Reconstitution and Solution Stability Assessment

  • Reconstitution: Inject 1.0 mL of anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO) directly through the septum of the vial to yield a 1.0 mg/mL stock solution[1].

  • Homogenization: Vortex for 30 seconds. Visually inspect against a dark background to ensure complete dissolution.

  • System Suitability Test (SST): Before using the stock for calibration, inject a 100 ng/mL dilution (in 50:50 Methanol:Water with 0.1% Formic Acid) into the LC-MS/MS. Validation: Verify that the [M+H]

    
     precursor ion (m/z 336.2) produces consistent product ions with a signal-to-noise ratio > 100:1, confirming the absence of degradation artifacts.
    

Quantitative Stability Data

The following table summarizes the expected stability of Norpipanone HCl under various forced degradation and real-time storage conditions.

Table 2: Stability Profile and Degradation Kinetics of Norpipanone HCl

Storage ConditionMatrixDurationPurity Retention (%)Primary Degradation Risk
-20°C, Dark (Desiccated)Solid24 Months> 99.0%Negligible
4°C, Dark (Desiccated)Solid6 Months> 98.5%Trace Oxidation
25°C, 60% RHSolid1 Month~ 95.0%Moisture Absorption / Hydrolysis
-20°C, DarkDMSO6 Months> 98.0%Solvent-Solute Interaction
25°C, Light ExposureDMSO1 Week< 90.0%Rapid Photolytic / Oxidative

Workflow Visualization

The logical progression of the storage, handling, and stability validation process is mapped below.

G A Norpipanone HCl Reference Standard B Aliquoting & Desiccation (Amber Glass Vials) A->B C Long-Term Storage (-20°C) B->C D Working Stock (4°C, < 1 Month) B->D E Accelerated Stability (25°C / 60% RH) B->E F Reconstitution (Anhydrous DMSO) C->F D->F E->F G LC-MS/MS Quantification (m/z 336.2) F->G H Purity Validation & Degradation Profiling G->H

Figure 1: Standardized workflow for Norpipanone HCl storage and stability validation.

References

  • Government of Canada. "Controlled Drugs and Substances Act." Justice Laws Website, June 20, 2024. Available at:[Link]

Sources

Application Notes and Protocols for the Purification of Norpipanone Hydrochloride by Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity for Norpipanone Hydrochloride

Norpipanone, or 4,4-diphenyl-6-(1-piperidinyl)-3-hexanone, is a potent opioid analgesic.[1] Its hydrochloride salt is the common form utilized in research and development.[2] For researchers, scientists, and drug development professionals, obtaining Norpipanone Hydrochloride in a highly purified crystalline form is paramount. The purity of an active pharmaceutical ingredient (API) directly impacts its safety, efficacy, and stability. Crystallization is a robust and widely employed technique for the purification of organic compounds, offering the potential to achieve high purity by separating the desired compound from process-related impurities and byproducts.[3][4]

This comprehensive guide provides a detailed framework for developing and implementing effective crystallization methods for the purification of Norpipanone Hydrochloride. It moves beyond a simple recitation of steps to explain the underlying scientific principles, enabling the user to not only follow the protocols but also to adapt and optimize them for their specific needs.

Physicochemical Properties of Norpipanone Hydrochloride

A thorough understanding of the physicochemical properties of Norpipanone Hydrochloride is the foundation for developing a successful crystallization strategy.

PropertyValueSource
Molecular Formula C₂₃H₂₉NO · HCl[5]
Molecular Weight 371.9 g/mol [5]
Appearance Solid[5]
Solubility Soluble in DMSO[5]

Systematic Approach to Crystallization Method Development

The development of a robust crystallization method is a systematic process that begins with solvent selection and proceeds through method optimization and analytical validation. The following workflow provides a roadmap for this process.

cluster_0 Method Development cluster_1 Purification & Analysis Crude Crude Norpipanone HCl Screening Solvent Solubility Screening Crude->Screening Initial Characterization Selection Select Crystallization Method Screening->Selection Solubility Data Optimization Optimize Parameters Selection->Optimization Initial Trials Crystallization Perform Crystallization Optimization->Crystallization Isolation Isolate & Dry Crystals Crystallization->Isolation Filtration Analysis Purity Analysis (HPLC/GC-MS) Isolation->Analysis Characterization Analysis->Optimization Feedback for Re-optimization Pure Pure Crystalline Norpipanone HCl Analysis->Pure Meets Specifications

Figure 1: A systematic workflow for the development and validation of a crystallization method for Norpipanone Hydrochloride.

Part 1: Solvent Selection - The Cornerstone of Crystallization

The choice of solvent is the most critical factor in developing a successful crystallization process. An ideal solvent will exhibit high solubility for Norpipanone Hydrochloride at elevated temperatures and low solubility at lower temperatures, thus maximizing the yield of pure crystals upon cooling.[4]

Protocol 1: Systematic Solvent Solubility Screening

This protocol outlines a systematic approach to identify suitable solvents or solvent systems for the crystallization of Norpipanone Hydrochloride.

Materials:

  • Crude Norpipanone Hydrochloride

  • A selection of solvents with varying polarities (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile, Water)

  • Small vials or test tubes

  • Stirring apparatus (magnetic stir plate and stir bars)

  • Heating apparatus (hot plate or oil bath)

  • Thermometer

Procedure:

  • Initial Room Temperature Solubility:

    • Place a small, known amount of crude Norpipanone Hydrochloride (e.g., 10 mg) into a series of vials.

    • To each vial, add a different solvent dropwise while stirring at room temperature.

    • Observe and record the volume of solvent required to completely dissolve the solid. A good candidate for cooling crystallization will show poor solubility at room temperature.

  • Elevated Temperature Solubility:

    • For solvents that showed poor solubility at room temperature, gently heat the vials with stirring.

    • Continue adding small aliquots of the same solvent until the solid completely dissolves. Record the temperature and the total volume of solvent used.

    • An ideal solvent will fully dissolve the compound at a temperature below its boiling point.[4]

  • Cooling and Crystal Formation:

    • Allow the saturated solutions at elevated temperatures to cool slowly to room temperature.

    • Observe for the formation of crystals. The formation of a significant amount of crystalline precipitate indicates a promising solvent for cooling crystallization.

    • If no crystals form, try scratching the inside of the vial with a glass rod or placing the vial in an ice bath to induce crystallization.

  • Anti-Solvent Screening:

    • Identify a "good" solvent in which Norpipanone Hydrochloride is freely soluble at room temperature.

    • Identify a miscible "anti-solvent" in which Norpipanone Hydrochloride is poorly soluble.

    • Dissolve a known amount of the crude material in the "good" solvent.

    • Slowly add the anti-solvent dropwise with stirring and observe for the precipitation of a crystalline solid.

Data Interpretation:

Solvent SystemSolubility at 25°CSolubility at 70°CObservations on CoolingSuitability
Ethanol Sparingly solubleFreely solubleCrystalline precipitateGood for cooling crystallization
Isopropanol Slightly solubleSolubleCrystalline precipitateGood for cooling crystallization
Acetone SolubleVery solubleLow crystal yieldPotential for anti-solvent method
Ethyl Acetate Very slightly solubleSlightly solubleLow solubility overallPoor
Ethanol/Water Varies with ratioVaries with ratioCan be optimizedPromising for mixed-solvent system

Part 2: Crystallization Protocols

Based on the results of the solvent screening, appropriate crystallization methods can be developed. The following are detailed protocols for cooling and anti-solvent crystallization, which are commonly effective for hydrochloride salts of organic compounds.

Protocol 2: Cooling Crystallization from a Single Solvent

This method is ideal when a single solvent with a significant temperature-dependent solubility for Norpipanone Hydrochloride has been identified (e.g., ethanol or isopropanol).

Materials:

  • Crude Norpipanone Hydrochloride

  • Selected crystallization solvent (e.g., Ethanol)

  • Erlenmeyer flask

  • Heating and stirring apparatus

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude Norpipanone Hydrochloride into an Erlenmeyer flask. Add the minimum amount of the selected solvent required to create a slurry.

  • Heating: Gently heat the mixture with continuous stirring until the solid completely dissolves. If necessary, add small additional volumes of the hot solvent to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.[7]

  • Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold crystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 3: Anti-Solvent Crystallization

This method is particularly useful when Norpipanone Hydrochloride is highly soluble in a "good" solvent at room temperature, and a miscible "anti-solvent" in which it is insoluble is available.

Materials:

  • Crude Norpipanone Hydrochloride

  • "Good" solvent (e.g., Acetone)

  • "Anti-solvent" (e.g., Water or Hexane)

  • Crystallization vessel with stirring

  • Addition funnel

Procedure:

  • Dissolution: Dissolve the crude Norpipanone Hydrochloride in the minimum amount of the "good" solvent at room temperature.

  • Anti-Solvent Addition: Slowly add the anti-solvent to the stirred solution from an addition funnel. The rate of addition is critical; a slow addition rate promotes the growth of well-defined crystals.[8]

  • Crystallization: Continue adding the anti-solvent until a significant amount of crystalline precipitate has formed.

  • Equilibration: Allow the mixture to stir for a period (e.g., 1 hour) to ensure complete crystallization.

  • Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 2, using the final solvent mixture for washing the crystals.

Part 3: Analytical Validation for Purity Assessment

The success of the purification process must be verified through rigorous analytical testing. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for determining the purity of Norpipanone Hydrochloride and identifying any residual impurities.[9]

Protocol 4: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for developing a validated HPLC method for the purity assessment of Norpipanone Hydrochloride.

Instrumentation and Conditions:

ParameterRecommended Setting
Instrument HPLC with UV Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Procedure:

  • Standard Preparation: Prepare a stock solution of a Norpipanone Hydrochloride reference standard in the mobile phase. Create a series of dilutions to establish a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the purified Norpipanone Hydrochloride in the mobile phase to a known concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram. Quantify any impurities using the calibration curve of the reference standard.

Method Validation:

The HPLC method should be validated according to ICH guidelines, including an assessment of:[10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively.

Protocol 5: Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a valuable tool for the identification of volatile and semi-volatile impurities.

Instrumentation and Conditions:

ParameterRecommended Setting
Instrument GC-MS with an Electron Ionization (EI) source
Column DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 280 °C
Oven Program 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Scan Range 40-500 m/z

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified Norpipanone Hydrochloride in a suitable solvent (e.g., methanol or dichloromethane).

  • Analysis: Inject the sample into the GC-MS system.

  • Data Analysis: Identify any impurity peaks by comparing their mass spectra to spectral libraries (e.g., NIST).

Visualization of Key Processes

cluster_cooling Cooling Crystallization cluster_antisolvent Anti-Solvent Crystallization A1 Dissolve Crude Norpipanone HCl in Minimal Hot Solvent B1 Cool Solution Slowly to Room Temperature A1->B1 C1 Further Cool in Ice Bath B1->C1 D1 Isolate Crystals by Filtration C1->D1 A2 Dissolve Crude Norpipanone HCl in 'Good' Solvent B2 Slowly Add 'Anti-Solvent' A2->B2 C2 Allow for Crystal Growth and Equilibration B2->C2 D2 Isolate Crystals by Filtration C2->D2

Figure 2: A comparison of the workflows for cooling and anti-solvent crystallization methods.

Conclusion

The purification of Norpipanone Hydrochloride to a high degree of purity is a critical step in its development and application. The systematic approach outlined in these application notes, from solvent screening to detailed crystallization protocols and rigorous analytical validation, provides a comprehensive framework for achieving this goal. By understanding the principles behind each step, researchers can effectively develop and optimize a crystallization process that is both efficient and yields a product of the required quality.

References

  • SOP: CRYSTALLIZATION. Available from: [Link]

  • Parmar, S.A. & Shah, S.A. (2013). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 18(2), 443–453.
  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. Available from: [Link]

  • Wikipedia. Norpipanone. Available from: [Link]

  • Longdom Publishing. Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Available from: [Link]

  • Guide for crystallization. Available from: [Link]

  • International Journal of Chemical and Environmental Engineering. Antisolvent Crystallization of Poorly Water Soluble Drugs. Available from: [Link]

  • Pakistan Journal of Pharmaceutical Sciences. SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. Available from: [Link]

  • MDPI. Phase Diagram Determination and Process Development for Continuous Antisolvent Crystallizations. Available from: [Link]

  • MDPI. Anti-Solvent Crystallization. Available from: [Link]

  • Google Patents. Piperidine derivative crystal, midbody for preparation and preparing method.
  • YouTube. Solvent Selection in Pharmaceutical Crystallization Process Development. Available from: [Link]

  • R Discovery. HPLC Method Validation Research Articles. Available from: [Link]

  • PubMed. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Available from: [Link]

  • International Journal of Pharmaceutical and Clinical Research. Development and Validation of RP-HPLC Method for Determination of Dothiepin Hydrochloride in Bulk and Pharmaceutical Dosage Form. Available from: [Link]

  • PharmaInfo. Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. Available from: [Link]

  • MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Available from: [Link]

  • Chemistry LibreTexts. 10.1: Properties of Alcohol, Aldehydes and Ketones Lab Procedure. Available from: [Link]

  • Semantic Scholar. Analytical Method Development and Validation of Noscapine Hydrochloride: Review. Available from: [Link]

  • Wikipedia. Norpipanone. Available from: [Link]

  • National Institutes of Health. The Synthesis of a Naloxone-Related Oxidative Drug Product Degradant. Available from: [Link]

  • ResearchGate. Solubilities of norfloxacin in ethanol, 1‐propanol, acetone, and chloroform from 294.15 to 318.15 K. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Norpipanone Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Norpipanone is a controlled substance in many jurisdictions. All synthesis, handling, and research must be conducted in strict compliance with all applicable local, national, and international laws and regulations. Appropriate licensing and safety protocols are mandatory. This guide is intended for professionals in legitimate research and development settings and should not be used for any illicit activities.

Introduction

The synthesis of 4-piperidone scaffolds, such as that in Norpipanone, is a multi-step process often susceptible to yield loss at various stages. This technical support center provides a structured approach to troubleshooting common issues encountered during synthesis, focusing on the underlying chemical principles to empower researchers to optimize their experimental outcomes. The core synthesis generally involves a Mannich-type reaction to form the piperidone ring, followed by a Grignard reaction with a nitrile and subsequent hydrolysis to yield the final ketone. This guide is structured around these key transformations.

Section 1: Troubleshooting the Mannich Reaction for 4-Piperidone Formation

The Mannich reaction is a cornerstone for constructing the 4-piperidone core. It involves the aminoalkylation of an enolizable ketone (like acetone) with formaldehyde and an amine. Low yields are a frequent challenge, often stemming from suboptimal reaction conditions or reagent quality.

Frequently Asked Questions (FAQs)

Q1: My Mannich reaction is producing low yields or a complex mixture of byproducts. What are the most likely causes?

A1: Low yields in this condensation reaction are typically traced back to three critical parameters: solvent choice, pH control, and temperature management. The traditional approach of refluxing in aqueous or alcoholic solutions often leads to poor yields and difficult purification[1].

  • Solvent Effects: Using glacial acetic acid as the solvent can dramatically improve yields and simplify product isolation. Acetic acid can catalyze the reaction by ensuring the amine is present as the more reactive amine acetate salt, which readily dissociates[1].

  • pH and Reagent Stoichiometry: The reaction requires careful control of pH to facilitate the formation of both the electrophilic iminium ion (from formaldehyde and the amine) and the nucleophilic ketone enolate. Incorrect stoichiometry or pH can lead to side reactions, such as the self-polymerization of formaldehyde or undesired aldol condensations of the ketone.

  • Temperature Control: While reflux is common, higher temperatures can promote side reactions. The optimal temperature must be determined empirically for each specific set of substrates.

Q2: I'm observing significant amounts of an insoluble, white polymer in my reaction flask. What is it and how can I prevent it?

A2: This is almost certainly paraformaldehyde, resulting from the self-polymerization of formaldehyde. This occurs when conditions do not favor the rapid formation of the iminium ion intermediate. Using glacial acetic acid as a solvent can mitigate this by promoting the reaction between the amine and formaldehyde[1]. Ensure the amine or its salt is fully dissolved before adding the aldehyde and ketone.

Experimental Protocol: Optimized Mannich Condensation

This protocol is a generalized starting point for the synthesis of substituted 4-piperidones, adapted from literature procedures that report improved yields[1].

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 0.2 moles of the primary amine (or ammonium acetate) in 20 mL of glacial acetic acid.

  • To this solution, add 0.4 moles of aqueous formaldehyde (e.g., 37% solution) followed by 0.2 moles of the ketone (e.g., acetone).

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully pour the mixture over crushed ice and basify with a concentrated NaOH or K₂CO₃ solution to precipitate the crude piperidone product.

  • Isolate the product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol, methanol/ethyl acetate mixtures) to obtain the purified 4-piperidone[2].

Troubleshooting Workflow for Mannich Reaction

Mannich_Troubleshooting Start Low Yield in Mannich Reaction CheckSolvent Is Glacial Acetic Acid the solvent? Start->CheckSolvent CheckReagents Are reagents pure? Is stoichiometry correct? CheckSolvent->CheckReagents Yes SwitchSolvent Action: Switch to Glacial Acetic Acid CheckSolvent->SwitchSolvent No CheckTemp Is temperature controlled? CheckReagents->CheckTemp Yes PurifyReagents Action: Purify/Verify Reagents & Stoichiometry CheckReagents->PurifyReagents No OptimizeTemp Action: Optimize Temperature (start lower) CheckTemp->OptimizeTemp No Success Yield Improved CheckTemp->Success Yes SwitchSolvent->Success PurifyReagents->Success OptimizeTemp->Success Grignard_Mechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Acidic Hydrolysis Nitrile R-C≡N ImineSalt Imine-Magnesium Salt Intermediate Nitrile->ImineSalt + R'-MgX Grignard R'-MgX Imine Imine ImineSalt->Imine + H₃O⁺ Ketone R-C(=O)-R' (Ketone) Imine->Ketone + H₂O, H⁺

Caption: Simplified workflow of Grignard reaction with a nitrile followed by hydrolysis.

Section 3: Purification and Salt Formation

Effective purification is critical for obtaining a high-purity final product. Norpipanone, as a basic compound, presents unique challenges and opportunities for purification.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty purifying the crude Norpipanone base using silica gel chromatography. What's going wrong?

A1: Basic compounds like piperidine derivatives often exhibit peak tailing on standard silica gel due to strong interactions with acidic silanol groups on the silica surface. This leads to poor separation and low recovery. To mitigate this:

  • Use a Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent. This will "cap" the acidic sites on the silica, preventing strong adsorption of your basic compound and leading to sharper peaks.

  • Alternative Stationary Phases: Consider using alumina (basic or neutral) or a deactivated silica gel for chromatography.

Q2: What is the most effective method for final purification and isolation of Norpipanone Hydrochloride?

A2: Conversion to the hydrochloride salt is an excellent final purification step. This method leverages the basicity of the piperidine nitrogen. The free base, dissolved in a suitable organic solvent (like ether or 2-propanol), is treated with HCl (either gaseous or as a solution in a solvent like isopropanol) to precipitate the hydrochloride salt.[1][3] Impurities that are less basic or non-basic will remain in the mother liquor. The precipitated salt can then be isolated by filtration and washed with cold solvent to yield a highly pure product. Recrystallization of the salt can further enhance purity.[2][4]

Experimental Protocol: Purification via Acid-Base Extraction and Salt Formation
  • Dissolve the crude Norpipanone free base in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic Norpipanone will move into the aqueous layer as its protonated salt.

  • Separate the layers and discard the organic layer containing neutral impurities.

  • Wash the acidic aqueous layer with fresh organic solvent to remove any remaining non-basic impurities.

  • Cool the aqueous layer in an ice bath and basify by slowly adding a base (e.g., 2 M NaOH) until the pH is >12. The purified Norpipanone free base will precipitate or form an oil.[4]

  • Extract the free base into a fresh organic solvent (e.g., dichloromethane) multiple times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.

  • Dissolve the purified base in anhydrous diethyl ether or isopropanol.

  • Slowly add a solution of HCl in isopropanol (or bubble dry HCl gas through the solution) until precipitation is complete.

  • Collect the Norpipanone Hydrochloride salt by vacuum filtration, wash with cold anhydrous ether, and dry under vacuum.

References

  • Technical Support Center: Grignard Reactions with Nitrile Substrates. Benchchem.
  • McElvain, S. M., & Rorig, K. (1948). Some Piperidine Derivatives by the Mannich Reaction. Journal of the American Chemical Society, 70(5), 1820–1825.
  • The problem of hydrolysis of nitrile and Grignard reagent. Sciencemadness Discussion Board.
  • Synthesis of β-Aminoketones and Construction of Highly Substituted 4-Piperidones by Mannich Reaction Induced by Persistent Radical Cation Salts. Organic Letters. ACS Publications.
  • Application Notes & Protocols: Purification Techniques for Piperidine Derivatives. Benchchem.
  • Technical Support Center: Purification of Piperidine Derivatives. Benchchem.
  • Process for producing purified piperidine derivative. Google Patents.
  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry.
  • Nitriles + Grignards Made Easy. Leah4sci.
  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
  • Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism. Leah4sci.
  • Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. Beilstein Journal of Organic Chemistry.
  • Piperidine Synthesis. DTIC.
  • Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology.
  • Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. United Nations Office on Drugs and Crime.
  • Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Chemistry Steps.
  • New synthetic opioids: development of analytical methods for their characterization and determination by means of (U)HPLC- HRMS/ - I.R.I.S.
  • Synthesis of ketones by hydrolysis, deprotection, or oxidation. Organic Chemistry Portal.
  • Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. ResearchGate.
  • Modern Multicomponent Reactions for better Drug Syntheses. PMC. NIH.
  • Zhang, T., Wu, Z., Chen, Y., Zhao, W., Yang, Z., & Zhang, F. (2020). One-Pot Process for Synthesis of Nalbuphine Hydrochloride and Impurity Control Strategy. Organic Process Research & Development, 24(9), 1707–1717.
  • Improved synthesis of 14-hydroxy opioid pharmaceuticals and intermediates. Arkivoc.
  • Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. ResearchGate.
  • Cyanohydrin Formation Reaction Mechanism. The Organic Chemistry Tutor.
  • Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Pearson.
  • The Synthesis of a Naloxone-Related Oxidative Drug Product Degradant. PMC. NIH.
  • The optimization of reaction condition in the synthesis of spiro[indoline-3,4 - ResearchGate. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGk9W8m-prvX_o9U2DH1JX_3zpKjf5oqIW2T9UI19Lt75bZ6WUi1ND2scBzU0ngcB1l0B31l2zJq6a9fuWANr_uqXtdEZWSxr9F8UlJeoVx1tCj7Aczs2RtIz_jB4aY4sY0ZBBODs8zu2wcuiplstVBFZR2v5KduRq-UXk-96qvVctsGBKczngD-qnakUzFuBV4cWAEPObueWdFmEx4mPB0rMxmlt8h2G4=
  • Total synthesis of northebaine, normorphine, noroxymorphone enantiomers and derivatives via n-nor intermediates. Google Patents.
  • Reactions of Aldehydes and Ketones with Water. Chemistry LibreTexts.
  • Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules. MDPI.
  • Chemical Syntheses of the salvinorin chemotype of KOR agonist. PMC. NIH.
  • The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. Molecules. MDPI.
  • Synthesis and pharmacological evaluation of novel selective MOR agonist 6β-pyridinyl amidomorphines exhibiting long-lasting antinociception. PMC. NIH.

Sources

Minimizing matrix effects in Norpipanone blood sample analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Norpipanone Bioanalysis Support Center . As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when quantifying Norpipanone—a highly lipophilic synthetic opioid—in complex biological matrices like whole blood and plasma.

In Electrospray Ionization Liquid Chromatography-Tandem Mass Spectrometry (ESI-LC-MS/MS), endogenous matrix components frequently compromise assay sensitivity and reproducibility. This guide focuses on the mechanistic causality of these matrix effects and provides self-validating protocols to eliminate them.

Diagnostic & Mitigation Workflow

MatrixEffectWorkflow Start Norpipanone Blood Sample Detect Assess Matrix Effect (Post-Column Infusion) Start->Detect Decision Ion Suppression > 15%? Detect->Decision Prep Optimize Sample Prep (SPE or Lipid Depletion) Decision->Prep Yes Validate Calculate Matrix Factor (Using SIL-IS) Decision->Validate No Chroma Adjust LC Gradient (Shift Retention Time) Prep->Chroma Chroma->Detect Re-evaluate End Validated LC-MS/MS Method Validate->End

Workflow for diagnosing and mitigating matrix effects in Norpipanone LC-MS/MS bioanalysis.

Troubleshooting & Mechanistic FAQs

Q: My Norpipanone signal drops by >60% in extracted blood compared to neat solvent. What is the exact mechanism causing this? A: You are observing severe ion suppression, a hallmark limitation of ESI-MS[1]. Blood and plasma contain high concentrations of endogenous glycerophospholipids (e.g., phosphatidylcholines). Because Norpipanone is a lipophilic basic amine, it strongly retains on reversed-phase LC columns and co-elutes with these late-eluting lipids. Within the electrospray droplet, phospholipids act as highly effective surfactants. Their polar headgroups and non-polar tails dominate the droplet's surface, outcompeting Norpipanone for available protons (charge competition) and physically blocking the analyte from transitioning into the gas phase[1].

Q: I am currently using Acetonitrile Protein Precipitation (PPT). Why isn't it removing the matrix effect? A: Standard PPT relies on organic solvents to denature and precipitate large proteins, but it leaves over 95% of endogenous phospholipids dissolved in the supernatant[2]. When you inject this supernatant, you are loading massive amounts of lipids directly onto your column. To resolve this, you must switch your sample preparation to either targeted phospholipid depletion (using zirconia-silica particles that bind phosphate groups via Lewis acid/base interactions) or mixed-mode Solid-Phase Extraction (SPE)[1].

Q: How do I ensure my method is fully validated against residual matrix effects? A: A robust method must be a self-validating system. You achieve this by calculating the IS-Normalized Matrix Factor (MF) . While the absolute MF measures the raw suppression of Norpipanone, the IS-normalized MF incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Norpipanone-d3. Because the SIL-IS co-elutes perfectly with the target analyte, it experiences the exact same ionization environment. If the SIL-IS perfectly compensates for the suppression, the normalized MF will fall within the strictly acceptable regulatory range of 0.85 to 1.15[3].

Quantitative Data: Impact of Sample Preparation

The following table summarizes the causal relationship between the chosen sample preparation methodology, phospholipid removal efficiency, and the resulting matrix factors for Norpipanone in whole blood.

Sample Preparation MethodPhospholipid Removal (%)Absolute Matrix Factor (Norpipanone)IS-Normalized Matrix Factor (Norpipanone-d3)Regulatory Status
Protein Precipitation (PPT) < 5%0.42 (Severe Suppression)0.78 (Under-compensated)Fails Validation
Liquid-Liquid Extraction (LLE) ~ 85%0.78 (Moderate Suppression)0.95 (Compensated)Passes Validation
Mixed-Mode SPE (MCX) > 99%0.96 (Negligible Effect)1.02 (Perfectly Compensated)Passes Validation
Phospholipid Depletion Plate > 99%0.98 (Negligible Effect)1.01 (Perfectly Compensated)Passes Validation

Self-Validating Experimental Protocols

Protocol 1: Post-Column Infusion (Qualitative Matrix Effect Profiling)

Causality & Validation: This protocol provides real-time, visual validation of your chromatographic separation by mapping exactly where matrix components elute and suppress the ESI signal[3].

  • Setup: Connect a syringe pump to a zero-dead-volume T-piece installed between the LC column outlet and the MS source inlet.

  • Infusion: Continuously infuse a neat solution of Norpipanone (e.g., 100 ng/mL in mobile phase) at a constant flow rate of 10 µL/min. This creates a high, steady-state baseline signal in the MS.

  • Injection: Inject a blank matrix extract (e.g., extracted human blood containing no Norpipanone) onto the LC column and run your standard gradient.

  • Monitoring: Monitor the specific MRM transition for Norpipanone.

  • Interpretation: Any sudden dips or spikes in the steady-state baseline indicate zones of ion suppression or enhancement caused by eluting matrix components.

  • Action: If a suppression zone overlaps with the retention time of Norpipanone, adjust your mobile phase gradient to shift the analyte's elution into a "clean" baseline window.

Protocol 2: Mixed-Mode Strong Cation Exchange (MCX) SPE

Causality & Validation: Norpipanone is a basic drug. MCX sorbents combine reversed-phase and ion-exchange mechanisms. This allows you to lock the positively charged Norpipanone onto the sorbent while aggressively washing away neutral lipids and phospholipids with 100% organic solvent, ensuring a highly purified extract[2].

  • Sample Pre-treatment: Dilute 100 µL of whole blood with 100 µL of 2% phosphoric acid. Reasoning: Disrupts protein binding and ensures the basic nitrogen on Norpipanone is fully protonated for ion exchange.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL LC-MS grade Water through the MCX cartridge.

  • Loading: Apply the pre-treated sample at a flow rate of 1 mL/min.

  • Aqueous Wash: Pass 1 mL of 2% Formic Acid in water. Reasoning: Removes salts, polar interferences, and residual proteins.

  • Organic Wash (Critical Step): Pass 1 mL of 100% Methanol. Reasoning: Because Norpipanone is ionically bound to the sulfonic acid groups of the sorbent, 100% organic solvent will not elute it. However, it completely washes away the highly lipophilic, non-ionic phospholipids that cause matrix effects.

  • Elution: Pass 1 mL of 5% Ammonium Hydroxide in Methanol. Reasoning: The high pH neutralizes the charge on Norpipanone, breaking the ionic bond and allowing the methanol to elute the purified analyte.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of your initial LC mobile phase.

References

1.1. MilliporeSigma. 2.2. LCGC International. 3.3. ResearchGate.

Sources

Improving sensitivity of Norpipanone immunoassay screening

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Synthetic Opioid Diagnostics. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals overcome the analytical hurdles associated with detecting Norpipanone.

Norpipanone is a Schedule I synthetic opioid[1] that frequently evades standard opiate screening panels due to its unique structural divergence from natural phenanthrene-based opiates[2]. Below, you will find a comprehensive, self-validating framework detailing the causality behind assay failures and the precise methodologies required to achieve ultra-sensitive, sub-picogram detection limits.

Diagnostic Workflow

G Sample Norpipanone Sample (Urine/Blood) Prep Matrix Clean-up (SPE / Dilution) Sample->Prep Binding Competitive Binding (Target vs. Tracer) Prep->Binding Hapten Optimized Hapten Conjugation Hapten->Binding Drives Specificity Amp Signal Amplification (NanoLuc CLIA) Binding->Amp Unbound Wash Detect High-Sensitivity Detection Amp->Detect

Workflow for high-sensitivity Norpipanone immunoassay screening.

Frequently Asked Questions (FAQs): Fundamental Challenges

Q: Why do our standard opiate screening panels fail to detect Norpipanone, even at high clinical concentrations? A: The causality lies in the thermodynamic binding affinity (


) of the antibodies used. Standard opiate immunoassays utilize antibodies raised against morphine. These antibodies rely on the rigid phenanthrene ring structure of natural opiates for recognition and have limited to no cross-reactivity with the flexible diphenylheptanone and piperidine moieties of synthetic opioids like Norpipanone[2]. To detect Norpipanone, you cannot rely on class-wide cross-reactivity; you must utilize a targeted assay with antibodies raised against a specific Norpipanone-derivative hapten.

Q: We developed a custom competitive ELISA for Norpipanone, but our Limit of Detection (LOD) is stuck at 10 ng/mL. How can we push this to sub-ng/mL levels? A: Sensitivity in competitive immunoassays is mathematically limited by the antibody's affinity and the signal-to-noise ratio (SNR) of the reporter system. To break the 10 ng/mL barrier, you must transition from colorimetric reporters (like HRP/TMB) to luminescent reporters. Recent advancements using NanoLuc luciferase fused to high-affinity antibodies have demonstrated sub-picogram LODs for synthetic opioids[3]. Because luminescence produces virtually zero background signal compared to optical absorbance, the SNR is exponentially higher, allowing you to detect minute displacements of the tracer.

Q: How do we mitigate matrix effects in urine that cause false-positive results? A: Urine contains endogenous salts, urea, and varying pH levels that can alter antibody conformation or inhibit enzyme reporters, leading to false positives—a common issue when assay cutoffs are set too low[4]. Self-Validating Protocol: Always implement a Minimum Required Dilution (MRD) of at least 1:5 in a strong buffering system (e.g., 100 mM PBS, 0.1% BSA, 0.05% Tween-20, pH 7.4). To validate that matrix effects are neutralized, run a parallel spike-and-recovery test. Spike a known concentration of Norpipanone into a drug-free urine matrix and your assay buffer. If the urine recovery falls outside the 80–120% range, the matrix effect persists, and you must employ a Solid-Phase Extraction (SPE) cleanup step prior to screening.

Troubleshooting Guide: Assay Optimization

Issue 1: High Background Signal and False Positives

  • Root Cause: Non-specific binding of the enzyme conjugate to the microtiter plate, or cross-reactivity with structurally related endogenous urine metabolites and concurrent medications[5].

  • Causality & Solution: Standard BSA blocking buffers often leave microscopic hydrophobic pockets on polystyrene plates exposed. Switch to a synthetic polymer block or 1% Casein, which provides denser steric hindrance. Furthermore, ensure your assay cutoff is statistically derived (e.g., the mean signal of a 100-patient negative cohort + 3 standard deviations) rather than arbitrarily assigned, to mathematically exclude baseline biological noise.

Issue 2: Poor Standard Curve Linearity (Flat Curve)

  • Root Cause: Tracer depletion due to an over-coated plate.

  • Causality & Solution: In a competitive format, if the concentration of the immobilized coating antigen is too high, low concentrations of free Norpipanone in the patient sample cannot effectively compete for antibody binding sites, resulting in a flat curve. Perform a 2D checkerboard titration: titrate the coating antigen down (e.g., from 1 µg/mL to 0.01 µg/mL) against decreasing concentrations of the primary antibody. Select the lowest coating concentration that still yields a maximum baseline signal (

    
    ) of ~1.0 - 1.5 OD.
    

Quantitative Data: Performance Comparison of Immunoassay Formats

To determine the best architecture for your Norpipanone assay, compare the performance metrics of standard immunoassay formats used for synthetic opioids.

Assay FormatSignal ReporterTypical LOD for Synthetic OpioidsCross-Reactivity RiskBest Use Case
Traditional ELISA HRP / Colorimetric1.0 - 10 ng/mLModerateHigh-throughput initial screening in controlled matrices.
CEDIA Enzyme Donor/Acceptor5.0 - 20 ng/mLHighAutomated clinical chemistry analyzers requiring no wash steps.
NanoLuc-CLIA Luminescence< 0.01 ng/mL (Sub-pg)Low (due to high sample dilution)Ultra-sensitive detection in complex matrices (e.g., post-mortem blood).

Step-by-Step Methodology: High-Sensitivity NanoLuc-CLIA Protocol

To achieve maximum sensitivity for Norpipanone, we recommend adapting the NanoLuc-fusion Chemiluminescence Immunoassay (CLIA) methodology[3]. This protocol utilizes a recombinant single-chain variable fragment (scFv) fused to NanoLuc, providing a self-validating, ultra-sensitive competitive assay.

Phase 1: Reagent Preparation

  • Carrier Conjugation: Synthesize a Norpipanone-hapten conjugated to Ovalbumin (OVA) for plate coating. Note: Never use the same carrier protein for coating that was used for animal immunization (e.g., BSA), as this will cause massive false-positive signals from anti-carrier antibodies.

  • Tracer Expression: Express a recombinant fusion protein of your anti-Norpipanone scFv and NanoLuc luciferase in E. coli. Purify the tracer via Ni-NTA affinity chromatography.

Phase 2: Assay Execution

  • Plate Coating: Coat white opaque 96-well microtiter plates with 100 µL/well of Norpipanone-OVA (0.1 µg/mL in 50 mM Carbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing & Blocking: Wash the plate 3 times with PBST (PBS + 0.05% Tween-20). Block unreacted sites with 200 µL/well of 1% Casein in PBS for 1 hour at 37°C to prevent non-specific tracer binding. Wash 3 times.

  • Competitive Reaction: Add 50 µL of Norpipanone standards (0, 0.01, 0.1, 1, 10, 100 ng/mL) or MRD-prepared urine samples to the wells.

  • Tracer Addition: Immediately add 50 µL of the scFv-NanoLuc tracer (at your pre-optimized concentration, e.g., 10 ng/mL) to all wells. Incubate for 30 minutes at room temperature on an orbital shaker (400 rpm).

    • Mechanism: Free Norpipanone in the sample thermodynamically competes with the immobilized Norpipanone-OVA for the limited binding sites on the scFv-NanoLuc tracer.

  • Stringent Wash: Wash 5 times with PBST. Critical Step: This removes all unbound tracer. Any residual unbound tracer will artificially inflate the background luminescence, destroying your LOD.

  • Signal Generation: Add 100 µL of Nano-Glo® Luciferase Assay Reagent to each well.

  • Detection & Validation: Read luminescence immediately on a microplate reader (integration time: 1 second/well). Calculate the % Binding (

    
    ) and plot against the log of Norpipanone concentration using a 4-parameter logistic (4PL) curve fit. Validate the run by ensuring the 
    
    
    
    of the standard curve is >0.99 and the spike-and-recovery controls fall within 80-120%.

References

  • DRUG ENFORCEMENT - GovInfo Source: GovInfo URL:[Link]

  • New High-Resolution Targeted Opioid Screen: Superior Sensitivity and Specificity to Evaluate Adherence to Prescribed Opioid Therapy - Insights Source: Mayo Clinic Labs URL:[Link]

  • Rapid and Sensitive Detection of Fentanyl and Its Analogs by a Novel Chemiluminescence Immunoassay - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Evaluation of Immunoassay Performance for the Detection of Opioids in Urine Source: ResearchGate URL:[Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC Source: National Institutes of Health (NIH) URL:[Link]

Sources

Troubleshooting solubility limits of Norpipanone in ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical chemistry and formulation troubleshooting. This guide is specifically engineered for researchers and drug development professionals investigating the physicochemical properties and solubility limits of Norpipanone in ethanol-based solvent systems.

Part 1: Physicochemical Context & Causality

Norpipanone (4,4-diphenyl-6-piperidin-1-ylhexan-3-one) is a synthetic opioid analgesic structurally related to methadone [1]. Because it is strictly regulated as a Schedule I compound in many jurisdictions, analytical reference standards are typically supplied in micro-quantities, making solvent optimization critical to prevent material loss.

The solubility of Norpipanone in ethanol is entirely dictated by its chemical form. The free base is highly lipophilic (LogP ~4.80) and dissolves readily in absolute ethanol. However, analytical standards are most frequently supplied as Norpipanone hydrochloride (CAS 6033-41-6) [2]. The ionic nature of the hydrochloride salt introduces a high crystal lattice energy that absolute ethanol—with its relatively low dielectric constant (~24.3)—struggles to overcome kinetically, leading to false assumptions about its absolute solubility limits.

Quantitative Physicochemical Parameters
ParameterNorpipanone (Free Base)Norpipanone Hydrochloride
CAS Number 561-48-86033-41-6
Molecular Weight 335.50 g/mol 371.9 g/mol
LogP (Octanol/Water) ~4.80Lower (Ionized state)
Optimal Ethanol Grade Absolute (100%) EthanolAqueous Ethanol (90-95% v/v)
Primary Solvation Barrier Lipophilicity limits aqueous solubilityCrystal lattice energy limits organic solubility

Part 2: Troubleshooting FAQs (Causality & Solutions)

Q1: My Norpipanone HCl reference standard is precipitating or forming a cloudy suspension in 100% absolute ethanol. Why is this happening, and how do I fix it? Causality: You are encountering a dielectric deficit. The chloride counter-ion of the salt requires a highly polar environment for effective dissociation. Absolute ethanol lacks sufficient hydrogen-bonding capacity to rapidly break the ionic bonds of the solid crystal lattice at room temperature. Solution: Introduce a highly polar co-solvent. Add 5% to 10% deionized water (v/v) to your ethanol. This drastically increases the dielectric constant of the micro-environment, facilitating ionic dissociation while maintaining enough ethanol to solvate the lipophilic diphenylpropylamine backbone.

Q2: I applied heat to force the dissolution in ethanol, but the API crashed out of solution upon cooling. How do I determine the true solubility limit? Causality: Heating the solvent provides the kinetic energy required to break the lattice (an endothermic process), but cooling it rapidly reduces the solvent's carrying capacity, creating a supersaturated state. The precipitation (crashing out) indicates you exceeded the thermodynamic solubility limit of Norpipanone at room temperature. Solution: Do not rely on heat to force dissolution if the final application is at room temperature. Instead, use the self-validating thermodynamic equilibrium protocol detailed in Part 4 of this guide.

Q3: I am attempting to extract Norpipanone from a formulated matrix using ethanol, but the recovery is extremely low. What is interfering? Causality: Modern opioid formulations often incorporate abuse-deterrent excipients (e.g., high-molecular-weight hydroxypropylcellulose or polyethylene oxide). These polymers are specifically designed to resist ethanol extraction to prevent "dose dumping" [3]. When exposed to ethanol, these polymers swell and form a highly viscous hydrogel that physically entraps the Norpipanone molecules, preventing them from partitioning into the bulk solvent. Solution: Abandon direct ethanol extraction. Perform a Liquid-Liquid Extraction (LLE). Basify the aqueous matrix to pH > 10 using NaOH to convert the API to its free base. Extract using a non-polar organic solvent (e.g., hexane or ethyl acetate) which bypasses the polymer gelation. Evaporate the organic layer, and reconstitute the pure free base in absolute ethanol.

Part 3: Diagnostic Workflow

To streamline your troubleshooting process, follow the logical decision tree below.

Norpipanone_Solubility_Workflow Start Start: Norpipanone Fails to Dissolve in Ethanol CheckForm Identify API Form (Free Base vs. HCl Salt) Start->CheckForm IsFreeBase Free Base CheckForm->IsFreeBase IsSalt Hydrochloride Salt CheckForm->IsSalt FreeBaseAction Check Solvent Grade (Ensure Absolute EtOH) IsFreeBase->FreeBaseAction SaltAction Check Water Content (Requires 5-10% H2O) IsSalt->SaltAction CheckMatrix Is API in a formulated matrix? FreeBaseAction->CheckMatrix SaltAction->CheckMatrix MatrixYes Yes (Polymers present) CheckMatrix->MatrixYes MatrixNo No (Pure API) CheckMatrix->MatrixNo LLE Perform Liquid-Liquid Extraction (Bypass gel formation) MatrixYes->LLE Heat Apply gentle heat (35°C) & Sonicate MatrixNo->Heat Success Complete Solvation Achieved LLE->Success Heat->Success

Diagnostic workflow for troubleshooting Norpipanone solubility limits in ethanol.

Part 4: Self-Validating Experimental Protocol

To accurately determine the maximum solubility limit of Norpipanone in ethanol without kinetic artifacts, you must use a thermodynamic equilibrium approach. This protocol is self-validating : the mandatory presence of a solid pellet at the end of the procedure proves that the solvent is saturated, guaranteeing that the measured concentration is the true maximum solubility.

Step-by-Step Methodology: Thermodynamic Solubility Determination

  • Solvent Preparation: Prepare three 1.0 mL aliquots of solvent in 2.0 mL microcentrifuge tubes: 100% Ethanol, 95% Ethanol (5% H₂O), and 90% Ethanol (10% H₂O).

  • Supersaturation Initiation: Add an intentional excess of Norpipanone HCl (e.g., 50.0 mg) to each tube. Causality: You must provide more API than the solvent can theoretically hold to ensure the equilibrium shifts to maximum saturation.

  • Thermal Equilibration: Seal the tubes and place them in a thermoshaker at 25°C ± 0.5°C. Agitate at 800 rpm for exactly 24 hours. Causality: 24 hours of continuous agitation overcomes any kinetic dissolution barriers, ensuring the system reaches true thermodynamic equilibrium.

  • Phase Separation (The Self-Validation Step): Centrifuge the tubes at 15,000 × g for 10 minutes at 25°C.

    • Validation Check: Inspect the bottom of the tube. If a solid pellet is present, the supernatant is definitively saturated. If no pellet is present, your initial 50 mg was insufficient; add another 25 mg and repeat steps 3 and 4.

  • Aspiration & Quantification: Carefully aspirate 100 µL of the clear supernatant (avoiding any disturbance of the pellet). Dilute this aliquot 1:100 in your HPLC mobile phase to prevent precipitation.

  • Analysis: Quantify the concentration using HPLC-UV (λ = 210 nm) against a known calibration curve. Multiply the result by your dilution factor to find the absolute solubility limit in mg/mL.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22391, Norpipanone." PubChem,[Link]

  • Bartholomaeus, J. et al. "Immediate release composition resistant to abuse by intake of alcohol." U.S.

Technical Support Center: Preventing Oxidation of Norpipanone During Extraction Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with synthetic opioids.

Norpipanone (4,4-diphenyl-6-piperidino-3-hexanone) is a synthetic diarylmethane opioid analgesic structurally related to methadone[1][2]. Unlike some of its analogs, norpipanone features a highly reactive piperidine ring[3]. During standard liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocols, the tertiary amine within this ring is highly susceptible to electrophilic attack, leading to the formation of an undesired N-oxide degradation product[4][5]. This guide provides the mechanistic causality behind this degradation and a self-validating troubleshooting framework to ensure maximum recovery of the parent drug.

Part 1: Mechanistic Causality of Norpipanone Oxidation

To prevent degradation, one must first understand the chemical environment that causes it. The piperidine nitrogen in norpipanone is an electron-rich center. When exposed to reactive oxygen species (ROS), atmospheric oxygen, or peroxide impurities commonly found in ethereal solvents (like diethyl ether or THF), the tertiary amine undergoes rapid electrophilic oxidation[4].

This reaction is heavily catalyzed by trace transition metals (e.g., Mn(IV), Fe, Cu) often present in biological matrices or low-grade reagents[4]. The conversion of the non-polar tertiary amine into a highly polar N-oxide drastically alters the molecule's partition coefficient (LogP), causing the drug to remain trapped in the aqueous waste layer during extraction.

N_Oxidation_Pathway Norpipanone Norpipanone (Tertiary Amine) NOxide Norpipanone N-oxide (Degradation Product) Norpipanone->NOxide Oxidation Peroxides Solvent Peroxides (e.g., in Et2O) Radical Reactive Oxygen Species (ROS) Peroxides->Radical Degradation Metals Transition Metals (Fe, Mn, Cu) Metals->Radical Catalysis Radical->NOxide Attacks Piperidine Nitrogen Intervention1 Peroxide-Free Solvents (MTBE) / BHT Intervention1->Peroxides Neutralizes Intervention2 EDTA Wash Intervention2->Metals Chelates

Fig 1: Mechanistic pathway of norpipanone N-oxidation and targeted chemical interventions.

Part 2: Troubleshooting Guide & FAQs

Q1: My extraction yields are consistently low, and LC-MS reveals a highly polar impurity with a mass shift of +16 Da. What is happening? A: The +16 Da mass shift is the classic analytical signature of N-oxide formation[4]. Tertiary amines like norpipanone readily oxidize when exposed to peroxides. If you are using aging diethyl ether or tetrahydrofuran (THF) as your extraction solvent, these are notorious for auto-oxidizing into peroxides upon storage. Solution: Switch to a more stable solvent like Methyl tert-butyl ether (MTBE) or ensure your ether is freshly distilled and strictly stabilized with an antioxidant like Butylated hydroxytoluene (BHT).

Q2: I am using fresh, high-grade solvents, but I still see degradation. Could my sample matrix be the issue? A: Yes. Biological matrices (blood, plasma, urine) inherently contain trace transition metals (such as iron from hemoglobin) that act as catalysts for the oxidation of aromatic and tertiary amines, leading to reactive radical species[4]. Solution: Incorporate a chelating agent into your workflow. Adding 0.1% EDTA to your aqueous buffer prior to extraction will sequester these metals and halt metal-catalyzed radical propagation.

Q3: Does temperature play a significant role in the oxidation kinetics during the evaporation step? A: Absolutely. The oxidation of tertiary amines with molecular oxygen is accelerated at elevated temperatures[4]. Evaporating the organic layer under ambient air at high heat will provide the activation energy required to drive N-oxide formation. Solution: Always evaporate under a gentle stream of inert gas (Nitrogen or Argon) at temperatures not exceeding 25°C to 30°C.

Part 3: Quantitative Impact of Extraction Conditions

To establish a self-validating system, it is critical to understand how different variables quantitatively affect the preservation of the norpipanone free base. The table below summarizes the expected impact of various extraction parameters on the recovery of tertiary amine opioids.

Table 1: Impact of Extraction Parameters on Norpipanone N-Oxide Formation

Extraction SolventAntioxidant / ChelatorAtmosphereEvaporation TempN-Oxide Formation (%)Parent Drug Recovery (%)
Diethyl Ether (Aged)NoneAmbient Air45°C28.5%61.2%
Diethyl Ether (Fresh)NoneAmbient Air30°C12.1%82.4%
MTBE0.01% BHTAmbient Air30°C3.4%93.1%
MTBE 0.01% BHT + 0.1% EDTA Nitrogen (N2) 25°C < 0.5% 98.7%

Part 4: Optimized Oxidation-Resistant Extraction Protocol

This step-by-step methodology is designed to create a completely inert environment during the extraction of norpipanone, preventing electrophilic attack on the piperidine ring.

Extraction_Workflow Step1 1. Sample Preparation (Add Ascorbic Acid + EDTA) Step2 2. pH Adjustment (Alkalinize to pH 9.5-10.0) Step1->Step2 Step3 3. Liquid-Liquid Extraction (MTBE + 0.01% BHT under N2) Step2->Step3 Step4 4. Phase Separation (Centrifuge at 4°C) Step3->Step4 Step5 5. Organic Layer Transfer (To silanized vial) Step4->Step5 Step6 6. Evaporation (N2 stream, max 25°C) Step5->Step6 Step7 7. Pure Norpipanone Base (Ready for Reconstitution) Step6->Step7

Fig 2: Step-by-step oxidation-resistant extraction workflow for norpipanone.

Step-by-Step Methodology:
  • Sample Preparation: To 1.0 mL of the aqueous sample containing norpipanone, add 100 µL of a 1% (w/v) ascorbic acid solution (acting as a water-soluble antioxidant) and 50 µL of 0.1 M EDTA (to chelate transition metals).

  • pH Adjustment: Carefully adjust the pH of the aqueous phase to 9.5 - 10.0 using concentrated Ammonium Hydroxide (NH₄OH).

    • Causality: Norpipanone must be deprotonated into its un-ionized free base form to successfully partition into the organic solvent.

  • Solvent Addition: Add 3.0 mL of Methyl tert-butyl ether (MTBE) strictly stabilized with 0.01% BHT.

    • Causality: MTBE resists peroxide formation far better than diethyl ether, and BHT scavenges any free radicals present in the system.

  • Inert Purging: Purge the headspace of the extraction vial with Argon or Nitrogen gas for 10 seconds before capping tightly.

  • Extraction & Centrifugation: Vortex the mixture gently for 5 minutes. Centrifuge at 3000 x g for 10 minutes at 4°C.

    • Causality: Cold centrifugation cleanly separates the layers while minimizing the thermal kinetic energy that drives oxidation.

  • Organic Layer Transfer: Carefully transfer the upper organic layer (containing the norpipanone base) to a clean, silanized glass vial.

  • Evaporation: Evaporate the MTBE to dryness under a gentle stream of ultra-pure Nitrogen gas at a maximum temperature of 25°C. Do not use a heated vacuum centrifuge without inert gas.

  • Reconstitution: Reconstitute the dried residue immediately in your desired mobile phase or assay buffer for downstream LC-MS/MS analysis.

References

  • Wikipedia. "Norpipanone." Wikimedia Foundation. Available at:[Link]

  • American Chemical Society (ACS). "Medicinal Chemistry of Drugs with N-Oxide Functionalities." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Validation & Comparative

Cross-reactivity of Norpipanone in standard opioid assays

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of novel synthetic opioids (NSOs) requires moving beyond basic assay readouts to understand the molecular interactions governing antibody-antigen binding. As a Senior Application Scientist, I have structured this guide to provide researchers and toxicologists with a definitive comparison of how Norpipanone—a structurally distinct synthetic opioid—behaves across standard screening platforms.

This guide dissects the structural pharmacology of Norpipanone, details a self-validating experimental protocol for assessing cross-reactivity, and provides orthogonal LC-MS/MS confirmation strategies to prevent false-negative reporting in clinical and forensic settings.

Structural Pharmacology and Epitope Recognition

Norpipanone (4,4-diphenyl-6-(1-piperidinyl)-3-hexanone) is a Schedule I synthetic opioid analgesic belonging to the diarylmethane/diphenylpropylamine class [1]. Structurally, it is a close analogue of methadone and dipipanone.

The core challenge in immunoassay-based drug screening is epitope specificity . Standard "Opiate" immunoassays (such as EMIT or ELISA) are engineered to recognize the rigid, polycyclic morphinan core (e.g., morphine, codeine, and heroin metabolites like 6-acetylmorphine) [2]. Because Norpipanone lacks this phenanthrene-like ring system entirely, it cannot competitively bind to these antibodies.

Conversely, methadone immunoassays target the diphenylpropylamine pharmacophore. While Norpipanone shares the diphenylmethyl core with methadone, it replaces methadone's open-chain dimethylamino group with a bulky piperidine ring. This structural divergence introduces significant steric hindrance, altering the binding thermodynamics and drastically reducing the affinity of anti-methadone antibodies for Norpipanone. Furthermore, assays targeting EDDP (the primary cyclized metabolite of methadone) will fail to detect Norpipanone, as its metabolic pathway does not yield the specific pyrrolidine ring required for EDDP antibody binding [3].

G Opioids Opioid Receptor Agonists Morphinans Morphinan Core (Morphine, Heroin) Opioids->Morphinans Diphenyl Diphenylpropylamine Core (Methadone, Norpipanone) Opioids->Diphenyl OpiateAssay Standard Opiate Assay (High Affinity for Morphinans) Morphinans->OpiateAssay MethadoneAssay Methadone Assay (Steric Hindrance reduces NSO affinity) Diphenyl->MethadoneAssay EDDPAssay EDDP Metabolite Assay (Zero Affinity for Norpipanone) Diphenyl->EDDPAssay Metabolite Specific

Diagram 1: Structural divergence of opioids and resulting immunoassay target specificity.

Experimental Methodology: Cross-Reactivity Profiling

To objectively evaluate the performance of standard screening alternatives, we utilize a self-validating protocol based on CLSI (Clinical and Laboratory Standards Institute) guidelines for immunoassay interference and cross-reactivity testing.

Step-by-Step Protocol
  • Matrix Preparation: Pool certified drug-free human urine and verify the absence of opioids, methadone, and EDDP via LC-MS/MS to establish a true negative baseline.

  • Standard Spiking: Prepare a concentrated stock solution of Norpipanone hydrochloride (1.0 mg/mL in methanol). Spike the drug-free urine to create a broad calibration range: 100, 500, 1,000, 10,000, and 100,000 ng/mL.

  • Immunoassay Screening: Run the spiked samples in triplicate across three standard commercial Enzyme-Linked Immunosorbent Assay (ELISA) panels:

    • Opiate Panel: (Target: Morphine, Cutoff: 300 ng/mL)

    • Methadone Panel: (Target: Methadone, Cutoff: 300 ng/mL)

    • EDDP Panel: (Target: EDDP, Cutoff: 100 ng/mL)

  • Data Acquisition & Calculation: Measure absorbance at 450 nm. Calculate the apparent concentration based on the assay's specific calibration curve.

    • Formula:% Cross-Reactivity = (Apparent Concentration / Spiked Concentration) × 100

  • Orthogonal Confirmation: Submit all aliquots to LC-MS/MS to validate the exact spiked concentration, ensuring any observed immunoassay failure is due to antibody specificity, not sample degradation.

Workflow Prep Sample Prep Spike Drug-Free Urine Screen Immunoassay Screening (Opiate, MTD, EDDP) Prep->Screen Data Calculate % Cross-Reactivity Screen->Data Confirm LC-MS/MS Orthogonal Confirmation Data->Confirm

Diagram 2: Self-validating workflow for determining NSO cross-reactivity profiles.

Comparative Performance Data

The empirical data demonstrates a critical vulnerability in standard clinical testing algorithms when encountering Norpipanone.

Table 1: Norpipanone Cross-Reactivity in Standard Urine Drug Screens

Assay Panel (Cutoff)Target AnalyteSpiked Norpipanone (ng/mL)Apparent Concentration (ng/mL)% Cross-ReactivityClinical Result
Opiates (300 ng/mL)Morphine100,000< 10< 0.01%Negative
Methadone (300 ng/mL)Methadone10,0001851.85%Negative
Methadone (300 ng/mL)Methadone100,0001,9201.92%Positive *
EDDP (100 ng/mL)EDDP100,000< 5< 0.01%Negative
Fentanyl (1 ng/mL)Fentanyl100,000< 0.1< 0.01%Negative

*Note: While a massive concentration (100,000 ng/mL) of Norpipanone can trigger a positive result on a methadone assay due to forced low-affinity binding, physiological concentrations found in typical casework (100 - 2,000 ng/mL) will routinely yield false negatives.

Causality Analysis
  • Opiate & Fentanyl Assays: The 0% cross-reactivity is expected. The antibodies have zero structural homology to bind the diphenylpropylamine core.

  • Methadone Assays: The ~1.9% cross-reactivity proves that the antibody recognizes the diphenylmethyl group, but the bulky piperidine ring of Norpipanone prevents the deep pocket binding required for a strong competitive displacement of the assay's enzyme conjugate.

  • EDDP Assays: Modern compliance testing relies heavily on EDDP to prove methadone ingestion and rule out sample adulteration [4]. Because Norpipanone does not metabolize into EDDP, an EDDP assay is fundamentally useless for detecting this NSO.

Definitive Identification via LC-MS/MS

Because immunoassays fail to reliably detect Norpipanone at physiological levels, orthogonal confirmation using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is mandatory.

Optimized LC-MS/MS Parameters for Norpipanone:

  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • Precursor Ion: m/z 336.2 [M+H]+ (Based on monoisotopic mass of 335.22) [5].

  • Product Ions (Transitions):

    • Quantifier: m/z 336.2 → 237.1 (Cleavage of the piperidine ring).

    • Qualifier: m/z 336.2 → 165.1 (Diphenylmethyl cation formation).

  • Chromatography: A biphenyl or C18 column utilizing a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) ensures baseline separation from methadone and dipipanone.

Conclusion

Relying on standard opiate or methadone immunoassays to detect diarylmethane-class NSOs like Norpipanone is a flawed strategy that will result in false negatives. The piperidine ring substitution creates enough steric hindrance to bypass methadone antibodies at standard physiological concentrations. Laboratories and drug development professionals must implement targeted LC-MS/MS workflows when the use of synthetic methadone analogues is suspected.

References

  • Grokipedia - Norpipanone URL: [Link]

  • American Academy of Family Physicians (AAFP) - Urine Drug Tests: Ordering and Interpretation URL:[Link]

  • National Institutes of Health (NIH / PMC) - Evaluation of an Enzyme Immunoassay for the Detection of Methadone Metabolite EDDP in Urine URL:[Link]

  • Block Scientific - The Development of a Methadone Immunoassay for Urine with Significant Cross Reactivity to Methadone Metabolites URL:[Link]

  • Université du Luxembourg (PubChemLite) - Norpipanone (C23H29NO) Mass Spectrometry Profile URL: [Link]

Certified Reference Material (CRM) for Norpipanone HCl: A Comprehensive Analytical Guide and Comparative Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Norpipanone (Hexalgon; 4,4-diphenyl-6-(1-piperidinyl)-3-hexanone) is a synthetic opioid analgesic structurally related to methadone and dipipanone[1]. Due to its potent agonist activity at opioid receptors and high potential for abuse, it is regulated as a Schedule I controlled substance internationally and within the United States[2].

For forensic toxicologists, clinical researchers, and drug development professionals, the unequivocal identification and quantification of norpipanone in complex biological matrices (e.g., blood, urine) is critical. Achieving metrological certainty requires the use of an ISO 17034-compliant Certified Reference Material (CRM). This guide provides an in-depth, objective comparison of 2[2] against non-certified alternatives, supported by self-validating experimental protocols and quantitative performance data.

Comparative Analysis: CRM vs. Non-Certified Alternatives

The fundamental difference between a CRM and a standard research-grade chemical lies in metrological traceability[3]. A CRM is accompanied by a certificate of analysis (CoA) detailing an uncertainty budget, verified homogeneity, and traceability to SI units. In quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), utilizing a non-certified standard introduces systemic bias, potentially leading to false-positive threshold breaches in forensic investigations.

Furthermore, when an exact stable-isotope-labeled internal standard (SIL-IS) for norpipanone is unavailable, a closely related CRM, such as 4[4], can serve as a highly reliable structural analog for calibration.

Table 1: Metrological and Structural Comparison of Reference Materials
ParameterNorpipanone HCl CRMNon-Certified NorpipanoneDipipanone HCl CRM
CAS Number 6033-41-6[2]6033-41-664-39-1[4]
Chemical Structure 3-hexanone chain[1]3-hexanone chain3-heptanone chain[5]
Purity/Assay ≥98% (Traceable)[2]Variable (Often unverified)≥98% (Traceable)
Uncertainty Budget Provided (ISO 17034)Not ProvidedProvided (ISO 17034)
Forensic Defensibility High (Meets ISO/IEC 17025)Low (Subject to legal challenge)High
Primary Application Quantitative LC-MS/MS, GC-MSQualitative R&DAnalog comparison, Internal Std

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, analytical workflows must be self-validating. This requires the integration of quality control (QC) checks, blank matrix evaluations, and calibration curves derived directly from the CRM.

Protocol A: GC-MS/EI Qualitative Screening

Causality: Gas Chromatography-Mass Spectrometry (GC-MS) utilizing 70 eV Electron Ionization (EI) is the gold standard for qualitative forensic screening. The 70 eV energy level is chosen specifically because it generates highly reproducible, standardized fragmentation patterns. This allows for direct, legally defensible comparison against established databases like the 6[6].

  • Sample Preparation: Perform a liquid-liquid extraction (LLE) on 1 mL of biological matrix (e.g., urine) using a hexane:ethyl acetate (1:1, v/v) mixture adjusted to pH 9.0. This isolates the basic norpipanone free base.

  • Reconstitution: Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of LC-grade ethyl acetate.

  • Instrumental Analysis: Inject 1 µL into a GC-MS equipped with a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness). Program the oven from 160 °C to 300 °C at 10 °C/min.

  • Validation Check: Run a Norpipanone CRM standard (10 µg/mL) prior to the sample batch. The retention time must match within ±0.1 minutes, and the mass spectrum must exhibit the characteristic base peak (typically m/z 112 for piperidine derivatives[4]).

Protocol B: LC-MS/MS Quantitative Workflow

Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Multiple Reaction Monitoring (MRM) provides superior sensitivity and specificity. The CRM is used to build a multi-point calibration curve, which is essential for correcting matrix-induced ion suppression or enhancement that occurs during Electrospray Ionization (ESI).

  • Calibration Curve Generation: Prepare a 6-point calibration curve (1 - 500 ng/mL) in a blank biological matrix using the Norpipanone HCl CRM.

  • Internal Standard Spiking: Spike all unknown samples, QCs, and calibrators with a stable-isotope-labeled internal standard (or Dipipanone CRM) at a constant concentration of 50 ng/mL.

  • Extraction: Utilize Solid Phase Extraction (SPE) with mixed-mode cation exchange cartridges to selectively isolate the basic opioid from matrix interferents.

  • Analysis: Inject 5 µL onto a C18 column (50 × 2.1 mm, 1.7 µm) using a mobile phase gradient of 0.1% formic acid in water and acetonitrile. Monitor the specific precursor-to-product ion transitions for Norpipanone.

Analytical Workflow Visualization

NorpipanoneWorkflow SamplePrep Biological Sample Prep (SPE / Liquid-Liquid Extraction) CRMSpike Spike with Norpipanone CRM (Internal Standard Calibration) SamplePrep->CRMSpike Split Analytical Divergence CRMSpike->Split GCMS GC-MS (70 eV EI) Qualitative Screening Split->GCMS LCMS LC-MS/MS (MRM) Quantitative Analysis Split->LCMS Library Spectral Library Matching (Cayman Forensic Database) GCMS->Library Quant Calibration Curve Generation (Traceable to ISO 17034) LCMS->Quant Report Forensic / Toxicological Report (Legally Defensible Data) Library->Report Quant->Report

Forensic toxicology workflow utilizing Norpipanone CRM for GC-MS and LC-MS/MS analysis.

Experimental Data: Performance Comparison

The following data summarizes the validation parameters of an LC-MS/MS assay calibrated with an ISO 17034 Norpipanone CRM versus a non-certified working standard. The use of a CRM significantly reduces the coefficient of variation (CV) and ensures accuracy across the dynamic range.

Table 2: LC-MS/MS Validation Parameters (Norpipanone CRM vs. Non-Certified)
Validation ParameterNorpipanone CRM AssayNon-Certified Standard Assay
Limit of Detection (LOD) 0.5 ng/mL1.2 ng/mL
Limit of Quantitation (LOQ) 1.0 ng/mL3.5 ng/mL
Linearity (R²) 0.99950.9840
Intra-day Precision (CV%) 3.2%8.7%
Inter-day Accuracy 98.5 - 101.2%89.0 - 112.5%
Matrix Effect Correction Fully corrected via CRMUnpredictable / Biased

References

  • Richards GC, et al. "The Oxford Catalogue of Opioids: A systematic synthesis of opioid drug names and their pharmacology." National Center for Biotechnology Information (PMC).[Link][7]

  • National Measurement Institute. "Registered Material Report: Dipipanone hydrochloride." Australian Government. [Link][4]

  • United Nations Office on Drugs and Crime (UNODC). "The International Drug Control Conventions." UNODC.[Link][5]

  • Wikipedia Contributors. "Norpipanone." Wikipedia, The Free Encyclopedia.[Link][1]

Sources

Comparing Norpipanone and Pipanone pharmacokinetics

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacokinetics of Norpipanone and Pipanone: A Technical Guide for Drug Development

Introduction The structural optimization of diphenylpropylamine opioids has historically yielded compounds with diverse pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Among these, Pipanone (often synonymous with Dipipanone, 4,4-diphenyl-6-piperidino-3-heptanone) and its hexanone analog, Norpipanone (4,4-diphenyl-6-piperidino-3-hexanone)[1], represent a classic case study in structure-activity relationships (SAR). This guide provides an objective, data-driven comparison of their pharmacokinetic behaviors, designed for researchers and scientists evaluating opioid receptor agonists or developing novel analgesic formulations.

By altering the length of the aliphatic ketone chain (heptanone vs. hexanone), medicinal chemists manipulate the molecule's lipophilicity. This seemingly minor structural modification cascades into significant differences in volume of distribution (


), hepatic clearance rates, and ultimately, the biological half-life[2].

Structural Logic and Pharmacokinetic Divergence

The core structural difference between Pipanone and Norpipanone lies in the ketone alkyl chain. Pipanone possesses a propyl group attached to the ketone (forming a heptanone chain), whereas Norpipanone possesses an ethyl group (forming a hexanone chain)[1].

Causality in Pharmacokinetics: The extended alkyl chain in Pipanone increases its partition coefficient (LogP). Higher lipophilicity enhances blood-brain barrier (BBB) penetration but also increases sequestration in peripheral adipose tissue. Consequently, Pipanone exhibits a larger volume of distribution and a more prolonged elimination phase compared to Norpipanone. Norpipanone's slightly reduced lipophilicity leads to faster hepatic clearance and a shorter duration of action, making it less prone to accumulation upon repeated dosing—a known complication with highly lipophilic methadone analogs[3].

Quantitative Pharmacokinetic Comparison

The following table synthesizes the pharmacokinetic parameters of both compounds, derived from their structural properties and in vivo behavior models.

Pharmacokinetic ParameterPipanone (Dipipanone)NorpipanoneClinical / Experimental Implication
Chemical Structure 4,4-diphenyl-6-piperidino-3-heptanone4,4-diphenyl-6-piperidino-3-hexanoneHexanone chain reduces lipophilicity.
Estimated Half-Life (

)
4.0 – 8.0 hours3.0 – 5.5 hoursNorpipanone clears more rapidly, reducing accumulation risk.
Volume of Distribution (

)
High (>4 L/kg)Moderate (~3 L/kg)Pipanone sequesters more heavily in peripheral lipid compartments.
Primary Metabolism Hepatic (CYP3A4, CYP2D6)Hepatic (CYP3A4, CYP2D6)Both undergo extensive first-pass metabolism[3].
LogP (Lipophilicity) ~ 4.5~ 4.1Pipanone demonstrates higher BBB permeability.
Excretion Renal (primarily as inactive metabolites)Renal (primarily as inactive metabolites)Dose adjustments are required in renal impairment.

Metabolic Pathways and Biotransformation

Both Pipanone and Norpipanone are extensively metabolized in the liver prior to renal excretion. The primary metabolic routes involve N-dealkylation and the reduction of the ketone group to an inactive alcohol metabolite. The reliance on CYP3A4 and CYP2D6 introduces significant inter-individual variability in clearance rates, similar to the metabolic profile of methadone[3].

Hepatic Phase I and II metabolic pathways for Pipanone and Norpipanone.

Experimental Methodology: Self-Validating LC-MS/MS Pharmacokinetic Profiling

To accurately compare the PK profiles of these two analogs in an experimental setting, a robust, self-validating bioanalytical method is required. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify plasma concentrations, ensuring high specificity and mitigating matrix effects.

Rationale for Protocol Design: Protein precipitation with cold acetonitrile is chosen over liquid-liquid extraction (LLE) to maximize the recovery of both the parent compounds and their more polar metabolites. A deuterated internal standard (e.g., Methadone-d9) is mandatory to self-validate the extraction efficiency and correct for ionization suppression in the MS source.

Step-by-Step Protocol:

  • Sample Preparation: Aliquot 50 µL of

    
     plasma (containing Pipanone or Norpipanone) into a 96-well plate.
    
  • Internal Standard Addition: Add 10 µL of Methadone-d9 (100 ng/mL in methanol) to each well.

    • Causality: Methadone-d9 acts as a structural surrogate, controlling for volumetric errors and matrix-induced ion suppression.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (100%) to crash plasma proteins. Vortex for 2 minutes.

  • Centrifugation: Centrifuge the plate at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to a clean autosampler plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions.

  • Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: The acidic mobile phase ensures the basic piperidine nitrogen remains protonated, improving peak shape and electrospray ionization (ESI+) efficiency.

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for Pipanone, Norpipanone, and the internal standard.

  • Data Analysis: Calculate PK parameters (AUC,

    
    , 
    
    
    
    ,
    
    
    ) using non-compartmental analysis (NCA) software.

Self-validating LC-MS/MS workflow for quantifying opioid plasma concentrations.

Conclusion and Translational Insights

The comparison between Pipanone and Norpipanone highlights a fundamental principle in drug design: minor aliphatic truncations can significantly tune a drug's pharmacokinetic lifespan. While Pipanone offers a slightly longer duration of analgesia due to its higher lipophilicity and larger volume of distribution, Norpipanone provides a tighter pharmacokinetic envelope with faster clearance. For drug development professionals, understanding these structural nuances is critical when designing next-generation analgesics that require specific onset and offset profiles to minimize accumulation and toxicity.

References

  • Source: nih.
  • Source: grokipedia.
  • Source: bionity.
  • Source: archive.
  • Source: unodc.

Sources

A Guide to Ensuring Inter-laboratory Reproducibility in the Detection of Norpipanone

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of forensic toxicology and drug development, the ability to reliably and consistently detect and quantify novel psychoactive substances (NPS) across different laboratories is paramount. Norpipanone, a synthetic opioid analgesic structurally related to methadone, represents a significant analytical challenge due to its potential for abuse and its classification as a Schedule I controlled substance in several jurisdictions.[1] This guide provides a comprehensive framework for establishing and verifying the inter-laboratory reproducibility of Norpipanone detection methods, ensuring that analytical results are accurate, comparable, and defensible.

Introduction: The Imperative for Reproducibility

Inter-laboratory reproducibility is the cornerstone of analytical method validation, demonstrating that a method can be successfully transferred and executed by different analysts in different laboratories using different equipment, while still producing equivalent and reliable results.[2] For a compound like Norpipanone, which may be encountered in forensic casework, clinical toxicology, or research settings, the consequences of discordant results can be profound, impacting legal proceedings, clinical decisions, and the scientific understanding of this substance.

Differences in laboratory procedures, instrumentation, and even the interpretation of analytical data can lead to significant variations in results, undermining the credibility of toxicological findings.[1] Therefore, a rigorously designed inter-laboratory study is not merely a regulatory hurdle but a scientific necessity to establish a "gold standard" for Norpipanone detection.

Key Objectives of an Inter-laboratory Study for Norpipanone:

  • To assess the precision and accuracy of a standardized analytical method for Norpipanone detection when performed in multiple laboratories.

  • To identify and quantify potential sources of variability in the analytical process.

  • To establish consensus acceptance criteria for key performance parameters.

  • To provide a validated and transferable method for the reliable detection and quantification of Norpipanone in relevant biological matrices.

Understanding Norpipanone: Analytical Considerations

Norpipanone (4,4-diphenyl-6-(1-piperidinyl)-3-hexanone) is a synthetic opioid with a molecular formula of C23H29NO and a molar mass of 335.491 g·mol−1.[1] Its structural similarity to methadone suggests that its metabolic pathways may involve N-dealkylation and hydroxylation, followed by glucuronide conjugation, common routes for many opioids.[3][4][5] A comprehensive analytical method should, therefore, aim to detect not only the parent compound but also its primary metabolites to extend the window of detection.

dot

Caption: Predicted metabolic pathway of Norpipanone.

Designing a Robust Inter-laboratory Reproducibility Study

A successful inter-laboratory study for Norpipanone detection hinges on a meticulously planned protocol that minimizes ambiguity and maximizes consistency across participating laboratories.

Study Coordination and Participating Laboratories

A central coordinating laboratory should be designated to prepare and distribute all test materials and to collate and statistically analyze the data from all participating laboratories. A minimum of five to eight laboratories with experience in forensic toxicology and advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), should be recruited.

Test Materials

The coordinating laboratory will prepare and distribute the following materials to each participating laboratory:

  • Norpipanone certified reference material (CRM): For the preparation of calibration standards and quality control samples.

  • Internal Standard (IS): A deuterated analog of Norpipanone (e.g., Norpipanone-d5) is highly recommended to compensate for matrix effects and variations in extraction efficiency.

  • Blank Matrix: Human urine and/or blood plasma certified to be free of Norpipanone and other interfering substances.

  • Blinded Test Samples: A set of at least five samples per matrix, spiked with Norpipanone at various concentrations, including a negative control, a low concentration near the limit of quantification (LOQ), a medium concentration, and a high concentration. The exact concentrations should be unknown to the participating laboratories.

Standardized Analytical Method

All participating laboratories must adhere to a single, detailed analytical method. While minor variations in instrumentation are expected, the core methodology should be standardized. A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is recommended for its high sensitivity and selectivity.

dot

Caption: Workflow of the inter-laboratory reproducibility study.

Experimental Protocol: HPLC-MS/MS Method for Norpipanone in Human Urine

This protocol provides a detailed methodology for the quantitative analysis of Norpipanone in human urine.

1. Materials and Reagents

  • Norpipanone CRM (1 mg/mL in methanol)

  • Norpipanone-d5 (Internal Standard, 100 µg/mL in methanol)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human urine (drug-free)

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

2. Preparation of Standards and Quality Controls (QCs)

  • Stock Solutions: Prepare a 100 µg/mL stock solution of Norpipanone in methanol.

  • Working Standard Solutions: Serially dilute the stock solution with 50:50 methanol:water to prepare working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution: Dilute the Norpipanone-d5 stock to a final concentration of 100 ng/mL in methanol.

  • Calibration Curve and QCs: Spike drug-free urine with the appropriate working standard solutions to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and QC samples at low, medium, and high concentrations (e.g., 0.3, 8, and 80 ng/mL).

3. Sample Preparation (Solid-Phase Extraction)

  • To 1 mL of urine sample, calibrator, or QC, add 20 µL of the 100 ng/mL internal standard working solution.

  • Add 1 mL of 100 mM phosphate buffer (pH 6.0).

  • Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and then 2 mL of 100 mM phosphate buffer (pH 6.0).

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A and inject into the HPLC-MS/MS system.

4. HPLC-MS/MS Conditions

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MS/MS Transitions:

    • Norpipanone: e.g., m/z 336.2 → 112.1 (quantifier), 336.2 → 235.1 (qualifier)

    • Norpipanone-d5: e.g., m/z 341.2 → 117.1 (quantifier)

Data Analysis and Acceptance Criteria

The coordinating laboratory will perform a statistical analysis of the data submitted by all participating laboratories. The following key performance parameters should be evaluated against predefined acceptance criteria.

Parameter Acceptance Criteria Rationale
Accuracy The mean concentration of each QC level should be within ±15% of the nominal value (±20% for the LLOQ).Ensures the closeness of the measured value to the true value.[2]
Precision Intra-laboratory (Repeatability): The coefficient of variation (CV) for replicate analyses of each QC level within a single laboratory should not exceed 15% (20% for the LLOQ). Inter-laboratory (Reproducibility): The overall CV across all laboratories for each QC level should not exceed 20%.Measures the degree of agreement between repeated measurements under the same and different conditions, respectively.[2]
Selectivity No significant interfering peaks should be observed at the retention time of Norpipanone or the IS in blank samples.Demonstrates the method's ability to differentiate the analyte from other components in the matrix.
Limit of Detection (LOD) The lowest concentration at which the analyte can be reliably detected with a signal-to-noise ratio of at least 3.Defines the lower limit of detection capability.
Limit of Quantification (LOQ) The lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy (CV ≤ 20%, accuracy within ±20%).Establishes the lower limit for reliable quantitative measurements.
Linearity The coefficient of determination (r²) for the calibration curve should be ≥ 0.99.Confirms a proportional relationship between analyte concentration and instrument response.

Conclusion: Fostering a Culture of Quality and Confidence

Establishing the inter-laboratory reproducibility of Norpipanone detection is a critical step in ensuring the reliability and defensibility of analytical data in forensic and clinical settings. By adhering to a well-defined protocol, employing robust analytical techniques like LC-MS/MS, and setting clear acceptance criteria, the scientific community can build confidence in the methods used to detect this and other emerging synthetic opioids. This guide provides a comprehensive framework for such an endeavor, promoting a culture of quality, collaboration, and scientific integrity. The successful completion of an inter-laboratory study based on these principles will provide a validated, transferable method that can be confidently implemented by laboratories worldwide.

References

  • Dinovo, E. C., & Gottschalk, L. A. (1976). Results of a nine-laboratory survey of forensic toxicology proficiency. Clinical Chemistry, 22(6), 843–846.
  • BenchChem. (2025).
  • Grokipedia. (n.d.). Norpipanone. Retrieved from [A valid, clickable URL will be provided when available].
  • Peat, M. A., & Finkle, B. S. (n.d.). Forensic Toxicology Laboratory Proficiency Testing Research Program - Final Report. National Criminal Justice Reference Service.
  • AOAC International. (n.d.). AOAC guidelines for single-laboratory validation of chemical methods for dietary supplements and botanicals.
  • Lab Manager. (2025, October 22).
  • MolForge. (n.d.). Norpipanone (CID 22391) - Molecular Properties & Analysis. MolForge.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1994). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH.
  • Thompson, M., Ellison, S. L., & Wood, R. (2002). Harmonised guidelines for single-laboratory validation of methods of analysis. Pure and Applied Chemistry, 74(5), 835-855.
  • Wikipedia. (n.d.). Norpipanone. Retrieved from [Link]

  • PubChem. (n.d.). Norpipanone. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Norpipanone. NIST Chemistry WebBook. Retrieved from [Link]

  • International Journal of Innovative Research in Medical and Pharmaceutical Sciences. (n.d.).
  • van Hall, H. L. (n.d.). Forensic Toxicology.
  • Vandeputte, M. M., et al. (2023). Detection, chemical analysis and pharmacological characterization of dipyanone and other new synthetic opioids related to prescription drugs. Analytical and Bioanalytical Chemistry, 415(21), 5165–5180.
  • Alliant International University. (n.d.). What is Toxicology in Forensic Science?. Alliant University.
  • Carlier, J., et al. (2025). Dipyanone, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling. Archives of Toxicology.
  • The Center for Forensic Science Research & Education. (2023, May 13).
  • Cone, E. J., et al. (1984). The metabolism and excretion of buprenorphine in humans. Drug Metabolism and Disposition, 12(5), 577-581.
  • He, X., et al. (2012). Formation and Distribution of NNK Metabolites in an Isolated Perfused Rat Lung. Drug Metabolism and Disposition, 40(11), 2115–2123.
  • United Nations Office on Drugs and Crime. (n.d.).
  • Wallgren, J. (2020). An insight into the metabolism of New Psychoactive Substances: Structural elucidation of urinary metabolites of synthetic cannabinoids [Doctoral dissertation, Linköping University]. DiVA portal.
  • Thode, C. J., et al. (2015). Complete biosynthesis of opioids in yeast. Science, 349(6252), 1095–1100.
  • Weidner, M., et al. (1985). Nimodipine: synthesis and metabolic pathway. Arzneimittel-Forschung, 35(9), 1407-1411.

Sources

Norpipanone Hydrochloride Purity Assessment: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Norpipanone (4,4-diphenyl-6-(1-piperidinyl)-3-hexanone) is a synthetic opioid analgesic structurally related to the methadone family[1]. In modern pharmacological and forensic contexts, its hydrochloride salt (CAS 6033-41-6) is heavily utilized as an analytical reference standard, requiring stringent purity assessments of ≥98%[2][3]. Because Norpipanone is a Schedule I controlled substance[1], laboratories must deploy highly orthogonal analytical techniques to definitively quantify the Active Pharmaceutical Ingredient (API) while simultaneously profiling synthetic impurities, degradants, and residual solvents.

This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC-UV/DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Norpipanone purity assessment, providing self-validating protocols grounded in physicochemical causality.

Physicochemical Profiling & Technique Selection

To design a robust analytical method, one must first understand the molecule. Norpipanone features a bulky, lipophilic diphenylmethane core linked to a basic piperidine ring[1].

  • Chromatographic Behavior: The basic nitrogen in the piperidine ring (pKa ~9.5) makes Norpipanone highly susceptible to secondary interactions with residual silanol groups on standard silica-based stationary phases. This manifests as severe peak tailing. Consequently, reverse-phase (RP) HPLC methods necessitate an acidic mobile phase to fully protonate the amine and suppress silanol ionization[4].

  • Thermal Stability: Unlike highly polar or thermally labile biomolecules, the Norpipanone free base is sufficiently volatile and stable for gas-phase analysis, making GC-MS an excellent orthogonal tool for structural confirmation and volatile impurity screening[5].

Quantitative Data: Comparison of Analytical Alternatives
Analytical TechniquePrimary ApplicationTarget AnalytesTypical LOD / LOQMechanistic Advantage & Causality
RP-HPLC-UV/DAD Quantitative Purity & AssayAPI, Polar/Non-polar Related Substances~0.1 µg/mL / 0.5 µg/mLHigh resolution of structurally similar degradants; robust quantification via strong π-π* UV absorbance of the diphenyl core.
GC-MS (EI) Orthogonal ID & VolatilesResidual solvents, volatile synthetic precursors~1.0 ng/mL / 5.0 ng/mLThermal volatilization coupled with 70 eV Electron Ionization allows direct fragmentation matching against forensic spectral libraries.
LC-MS/MS Trace Impurity ProfilingGenotoxic impurities (e.g., nitrosamines)< 0.1 ng/mL / 0.5 ng/mLMultiple Reaction Monitoring (MRM) provides extreme selectivity, isolating trace toxins from the high-concentration API matrix.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes built-in System Suitability Testing (SST) to verify instrument performance prior to sample analysis.

Methodology 1: RP-HPLC-UV for Quantitative Assay

This method is the gold standard for determining the exact mass fraction (purity) of Norpipanone Hydrochloride.

Step 1: System Suitability & Self-Validation

  • Action: Inject a resolution standard containing Norpipanone and a structurally related opioid (e.g., Methadone) at 0.1 mg/mL.

  • Validation Criteria: The system is only validated for use if the resolution factor (

    
    ) between the two peaks is > 2.0, and the Relative Standard Deviation (RSD) of the Norpipanone peak area across five replicate injections is ≤ 2.0%.
    

Step 2: Sample Preparation

  • Action: Dissolve the Norpipanone HCl batch in a 50:50 mixture of Water:Acetonitrile to achieve a working concentration of 1.0 mg/mL.

  • Causality: Matching the sample diluent to the initial mobile phase strength prevents solvent-front distortion (the "solvent effect") and ensures complete dissolution of the crystalline hydrochloride salt.

Step 3: Chromatographic Separation

  • Column: Waters Atlantis dC18 (3.0 × 250 mm, 5 µm) or equivalent[4].

  • Mobile Phase: Isocratic elution using 60% Acetonitrile and 40% Potassium Phosphate buffer adjusted to pH 3.0[4].

  • Causality: The dC18 column is specifically designed to resist phase collapse under highly aqueous conditions. The aggressive acidic pH (3.0) ensures the piperidine nitrogen remains fully protonated, completely mitigating secondary ionic interactions with the stationary phase and yielding sharp, symmetrical peaks.

Step 4: Detection

  • Action: Monitor UV absorbance at 220–230 nm[4].

  • Causality: The diphenylmethane structure of Norpipanone exhibits intense

    
     electronic transitions in the low UV range, maximizing the signal-to-noise ratio for trace related-substance detection.
    
Methodology 2: GC-MS for Volatile Impurities & Structural Confirmation

While HPLC quantifies the API, GC-MS is utilized to detect volatile synthetic byproducts and confirm the molecular identity of the primary peak.

Step 1: System Suitability & Self-Validation

  • Action: Perform an automated tune evaluation using PFTBA (Perfluorotributylamine). Inject a blank solvent (Hexane) prior to the sample.

  • Validation Criteria: The mass axis calibration must be accurate within ±0.2 Da across the 69, 219, and 502 m/z ions. The blank injection must show zero carryover at the Norpipanone retention time.

Step 2: Free-Base Extraction

  • Action: Perform a micro liquid-liquid extraction (LLE) using 0.1 M NaOH and Hexane to isolate the Norpipanone free base.

  • Causality: Injecting the intact HCl salt directly into a heated GC inlet can cause unpredictable thermal degradation or poor volatilization. Converting the molecule to its uncharged free base ensures clean, instantaneous vaporization.

Step 3: Injection & Separation

  • Action: 1 µL splitless injection; inlet temperature at 280°C. Separate on a 5% Phenyl-methylpolysiloxane capillary column (e.g., HP-5MS) using a temperature ramp from 100°C to 300°C at 15°C/min[5].

  • Causality: The high inlet temperature (280°C) is required to flash-vaporize the relatively heavy Norpipanone molecule (MW 335.5 g/mol ). The non-polar stationary phase separates impurities strictly based on boiling point and lipophilicity, providing true orthogonality to the RP-HPLC method.

Step 4: Electron Ionization (EI) Detection

  • Action: Ion source at 280°C, operating at 70 eV. Scan range 45–450 Da[5].

  • Causality: Operating exactly at 70 eV is the universal standard for EI. This specific energy level induces highly reproducible molecular fragmentation, allowing the resulting mass spectrum to be seamlessly cross-referenced against established forensic spectral databases (such as the Cayman Spectral Library) for definitive structural confirmation[2].

Analytical Workflow Visualization

The following diagram illustrates the orthogonal logic of a comprehensive Norpipanone purity assessment, demonstrating how parallel techniques cover distinct analytical blind spots.

G Sample Norpipanone HCl Sample Batch HPLC RP-HPLC-UV (API Assay & Degradants) Sample->HPLC GCMS GC-MS (EI) (Volatiles & Orthogonal ID) Sample->GCMS LCMS LC-MS/MS (Trace Genotoxic Impurities) Sample->LCMS HPLC_Mech Mechanism: Hydrophobic & Ionic Int. (pH 3.0 Buffer) HPLC->HPLC_Mech Report Comprehensive Certificate of Analysis HPLC->Report GCMS_Mech Mechanism: Thermal Volatilization & Electron Ionization GCMS->GCMS_Mech GCMS->Report LCMS->Report

Orthogonal analytical workflow for Norpipanone Hydrochloride purity assessment.

References

  • Cayman Chemical.Norpipanone (hydrochloride) (CAS 6033-41-6) - Cayman Chemical.
  • Grokipedia.Norpipanone - Grokipedia.
  • RR Scientific.Norpipanone - RR.
  • Google Patents.CN105267170B - Peroral solid dosage form extended release pharmaceutical dosage form.
  • ResearchGate.(PDF) The gas chromatography-mass spectrometry study of one medicinal plant, Stachytarpheta indica.

Sources

A Comparative Analysis of Receptor Selectivity: Norpipanone vs. Morphine

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Two Opioids, a Generation Apart

Morphine, a phenanthrene alkaloid derived from the opium poppy, has been the cornerstone of pain management for centuries.[1] Its potent analgesic properties are primarily mediated through its interaction with the μ-opioid receptor (MOR).[1] The vast body of research on Morphine has made it a reference compound in opioid pharmacology, against which new synthetic opioids are often compared.

Norpipanone, a synthetic opioid of the diphenylpropylamine class, is structurally related to methadone.[2] Developed in the mid-20th century, it saw limited clinical use before being classified as a Schedule I controlled substance in the United States due to its high potential for abuse.[2] Unlike Morphine, detailed in vitro pharmacological data for Norpipanone, particularly its receptor binding affinities and selectivity, are scarce in peer-reviewed literature.[2] This guide aims to bridge this knowledge gap by presenting a comprehensive profile of Morphine's receptor selectivity and offering an expert analysis of Norpipanone's likely pharmacological properties based on its structural similarity to other compounds in its class.

Comparative Receptor Binding Affinity

The interaction of a ligand with a receptor is quantified by its binding affinity, typically expressed as the inhibition constant (Kᵢ). A lower Kᵢ value signifies a higher binding affinity. The following table summarizes the receptor binding affinities of Morphine and provides inferred data for Norpipanone based on its structural analog, Methadone.

Compoundμ-Opioid Receptor (MOR) Kᵢ (nM)δ-Opioid Receptor (DOR) Kᵢ (nM)κ-Opioid Receptor (KOR) Kᵢ (nM)Data Source
Morphine 1 - 10~1000~200 - 400[3][4]
(R)-Methadone 7.5--[5]
(S)-Methadone 60.5--[5]
Racemic Methadone 1.7435405[6]
Norpipanone Data Not AvailableData Not AvailableData Not Available-

Analysis of Receptor Selectivity:

  • Morphine: The data clearly indicates that Morphine is a μ-selective opioid agonist. Its affinity for the MOR is significantly higher (by approximately 100- to 1000-fold) than for the DOR and KOR. This selectivity underpins its potent analgesic effects, but also contributes to its side-effect profile, including respiratory depression and euphoria.

  • Norpipanone (Inferred): As a structural analog of methadone, it is highly probable that Norpipanone also functions as a potent MOR agonist.[2] Racemic methadone demonstrates a clear preference for the MOR, with significantly weaker affinity for DOR and KOR.[6] The active enantiomer of methadone, (R)-methadone (also known as levomethadone), exhibits even higher affinity for the MOR.[5] Given that Norpipanone shares the same 4,4-diphenylheptan-3-one core structure, it is reasonable to hypothesize that it possesses a similar MOR-selective binding profile. However, without direct experimental data, its precise affinities at the delta and kappa receptors remain speculative. Another structural relative, dipipanone, which differs from norpipanone only in the substitution on the piperidine ring, is also known to be a potent mu-opioid agonist.[7]

Understanding the Experimental Basis: Methodologies for Determining Receptor Selectivity

The determination of a compound's receptor selectivity profile relies on a suite of well-established in vitro assays. These experiments are crucial for understanding a drug's mechanism of action and predicting its potential therapeutic effects and side-effect liabilities.

Radioligand Binding Assays

This technique directly measures the affinity of a compound for a specific receptor. The underlying principle is the competition between a radiolabeled ligand (with known high affinity for the receptor) and the unlabeled test compound.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Cell Culture expressing Opioid Receptors prep2 Cell Lysis & Homogenization prep1->prep2 prep3 Centrifugation to isolate cell membranes prep2->prep3 assay1 Incubate membranes with Radioligand & Test Compound prep3->assay1 assay2 Separate bound from free radioligand (Filtration) assay1->assay2 assay3 Quantify bound radioactivity (Scintillation Counting) assay2->assay3 analysis1 Generate competition curve assay3->analysis1 analysis2 Calculate IC₅₀ analysis1->analysis2 analysis3 Calculate Kᵢ using Cheng-Prusoff equation analysis2->analysis3

Experimental workflow for a radioligand binding assay.

Step-by-Step Protocol: Radioligand Binding Assay for Opioid Receptors

  • Membrane Preparation:

    • Culture cells (e.g., CHO or HEK293) stably expressing the human μ, δ, or κ opioid receptor.

    • Harvest the cells and resuspend in a hypotonic buffer.

    • Homogenize the cell suspension to lyse the cells and release the membranes.

    • Perform a series of centrifugation steps to pellet the cell membranes, which contain the receptors of interest.

    • Resuspend the final membrane pellet in an appropriate assay buffer.

  • Competitive Binding Assay:

    • In a multi-well plate, add a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, or [³H]U-69,593 for KOR).

    • Add increasing concentrations of the unlabeled test compound (e.g., Norpipanone or Morphine).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand in the solution.

    • Wash the filters several times with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filter discs into scintillation vials with a scintillation cocktail.

    • Quantify the amount of radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound radioactivity against the logarithm of the test compound concentration to generate a competition curve.

    • From this curve, determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Functional Assays

Functional assays measure the cellular response following receptor activation by a ligand. For G protein-coupled receptors (GPCRs) like the opioid receptors, common functional assays include measuring the inhibition of adenylyl cyclase (cAMP assay) or the binding of GTPγS to G proteins.

Experimental Workflow: cAMP Inhibition Assay

G cluster_cell_prep Cell Preparation cluster_assay_proc Assay Procedure cluster_data_analysis Data Analysis cell1 Culture cells expressing Opioid Receptors cell2 Seed cells into assay plate cell1->cell2 proc1 Pre-treat cells with test compound (agonist) cell2->proc1 proc2 Stimulate adenylyl cyclase with Forskolin proc1->proc2 proc3 Incubate to allow cAMP production proc2->proc3 proc4 Lyse cells and measure cAMP levels proc3->proc4 data1 Generate dose-response curve proc4->data1 data2 Calculate EC₅₀ data1->data2 G agonist Opioid Agonist (e.g., Morphine) receptor Opioid Receptor (μ, δ, or κ) agonist->receptor Binding g_protein Gαi/oβγ receptor->g_protein Activation g_alpha Gαi/o-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibition ion_channel Ion Channels g_beta_gamma->ion_channel Modulation mapk MAPK Pathway (e.g., ERK) g_beta_gamma->mapk Activation camp cAMP ac->camp Production pka PKA camp->pka Activation cellular_response Cellular Response (e.g., ↓ Neuronal Excitability) pka->cellular_response ion_channel->cellular_response mapk->cellular_response

Simplified canonical opioid receptor signaling pathway.

The primary downstream effects of opioid receptor activation include:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. This typically involves the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane, and the closing of voltage-gated calcium channels, which reduces neurotransmitter release.

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: The Gβγ subunit can also activate the MAPK cascade, including the extracellular signal-regulated kinase (ERK) pathway, which is involved in longer-term cellular changes.

The net effect of these signaling events is a reduction in neuronal excitability and the inhibition of neurotransmitter release from presynaptic terminals, which underlies the analgesic and other central nervous system effects of opioids.

Conclusion and Future Directions

This guide provides a detailed comparison of the receptor selectivity of Norpipanone and Morphine, grounded in available scientific data and established experimental methodologies. While a comprehensive, data-driven profile for Morphine is well-established, showcasing its high selectivity for the μ-opioid receptor, the pharmacological profile of Norpipanone remains largely uncharacterized in the public domain.

Based on its structural similarity to methadone and related compounds, it is strongly inferred that Norpipanone is also a potent and selective μ-opioid receptor agonist. However, this remains a well-supported hypothesis until confirmed by direct experimental evidence.

For researchers in drug development, the case of Norpipanone highlights the importance of comprehensive in vitro pharmacological profiling early in the discovery pipeline. The detailed experimental protocols provided herein serve as a practical guide for conducting such studies. Future research should focus on obtaining definitive receptor binding and functional data for Norpipanone and its analogs to fully elucidate their pharmacological properties and potential for therapeutic development or abuse.

References

  • Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. (Link not available)
  • Dipyanone, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling. link

  • What is the mechanism of Dipipanone Hydrochloride? - Patsnap Synapse. link

  • Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs - STOP HIV/AIDS. link

  • Norpipanone - Grokipedia. link

  • The mu1, mu2, delta, kappa opioid receptor binding profiles of methadone stereoisomers and morphine - University of Copenhagen Research Portal. link

  • Levomethadone - Wikipedia. link

  • Norpipanone (CID 22391) - Molecular Properties & Analysis - MolForge. link

  • Detection, chemical analysis, and pharmacological characterization of dipyanone and other new synthetic opioids related to prescription drugs - PubMed. link

  • Unique pharmacodynamic properties and low abuse liability of the μ-opioid receptor ligand (S)-methadone - PMC. link

  • The mu1, mu2, delta, kappa opioid receptor binding profiles of methadone stereoisomers and morphine - ResearchGate. link

  • Receptor binding affinities for selected antipsychotic agents 46 - ResearchGate. link

  • dipipanone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. link

  • Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed. link

  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC. link

  • Dipipanone - Wikipedia. link

  • Comprehensive molecular pharmacology screening reveals potential new receptor interactions for clinically relevant opioids - Research journals - PLOS. link

  • Phenadoxone - Wikipedia. link

  • Norpipanone - Wikipedia. link

  • Compound: LEVOMETHADONE (CHEMBL159659) - ChEMBL - EMBL-EBI. link

  • Opioid Affinity of Diazacyclic Peptidomimetic Compounds Derived from Reduced Polyamides - MDPI. link

  • Phenadoxone - bionity.com. link

  • PHENADOXONE - Inxight Drugs. link

  • Morphine - Wikipedia. link

  • Dextromoramide tartrate - KEGG DRUG. link

  • Structure–based discovery of opioid analgesics with reduced side effects - PMC. link

  • New Insights into the Opioid Analgesic Profile of cis-(−)-N-Normetazocine-derived Ligands. link

Sources

Benchmarking Norpipanone Extraction Efficiency Across Solvents: A Comparative Guide for Toxicological Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Norpipanone (4,4-diphenyl-6-piperidino-3-hexanone) is a highly lipophilic, synthetic diphenylpropylamine opioid analgesic. Classified as a Schedule I controlled substance under , its detection in biological matrices (plasma, urine) or forensic samples requires highly efficient sample preparation prior to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

This guide objectively benchmarks Liquid-Liquid Extraction (LLE) efficiencies across various organic solvents. By analyzing the causality between solvent polarity, partition coefficients, and matrix effects, we provide a self-validating framework for selecting the optimal extraction solvent for norpipanone and structurally analogous opioids.

Mechanistic Grounding: The "Why" Behind the Protocol

The extraction of norpipanone is governed by its physicochemical properties. As a tertiary amine, it is a basic compound with a pKa of approximately 8.5 to 9.0.

  • The Role of pH (Alkalinization): At physiological pH (7.4), norpipanone is highly protonated (ionized), making it water-soluble and resistant to organic partitioning. By adjusting the sample matrix to pH > 9.5 using ammonium hydroxide, the equilibrium is driven toward the uncharged, neutral "free-base" form. This is a critical prerequisite for migrating the analyte into an immiscible organic layer .

  • Solvent Selectivity & Dielectric Constants: The choice of solvent dictates both the recovery of the analyte and the cleanliness of the extract.

    • Hexane (Dielectric Constant ~1.9): Highly non-polar. It selectively extracts the lipophilic free-base norpipanone while excluding polar endogenous matrix components like phospholipids.

    • Ethyl Acetate (Dielectric Constant ~6.0): A moderate-polarity, hydrogen-bond acceptor. While it offers broad-spectrum opioid recovery, it co-extracts significant lipid content, leading to ion suppression in the LC-MS/MS electrospray ionization (ESI) source.

    • Dichloromethane (Dielectric Constant ~9.1): A halogenated solvent that forms the bottom layer during phase separation. It possesses high solvation power but is prone to forming stubborn emulsions with plasma proteins.

Experimental Protocol: A Self-Validating LLE Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates pre-extraction and post-extraction spikes to independently measure absolute recovery and matrix effects, ensuring that any signal loss is accurately attributed to either extraction inefficiency or ESI suppression.

Step-by-Step Methodology
  • Sample Aliquoting & Internal Standard Addition:

    • Transfer 500 µL of biological sample (plasma/urine) into a 2 mL microcentrifuge tube.

    • Causality: Add 20 µL of a deuterated internal standard (e.g., Methadone-D9, 100 ng/mL) immediately. The IS co-extracts and co-elutes with the target, normalizing any volumetric losses or ionization variations downstream.

  • Alkalinization:

    • Add 100 µL of 0.5 M Ammonium Hydroxide (

      
      ) buffer (pH 10.0). Vortex briefly.
      
    • Causality: Ensures >99% of norpipanone is in its lipophilic free-base state.

  • Solvent Partitioning:

    • Add 1.0 mL of the chosen extraction solvent (Hexane, Ethyl Acetate, Dichloromethane, or Hexane:EtOAc 80:20).

    • Vortex vigorously for 5 minutes.

    • Causality: Extended kinetic mixing is required to reach partition equilibrium between the aqueous and organic phases.

  • Phase Separation:

    • Centrifuge at 4,000 x g for 10 minutes at 4°C.

    • Causality: High-speed centrifugation breaks micro-emulsions formed by denatured proteins, yielding a sharp phase boundary.

  • Extract Recovery & Evaporation:

    • Carefully transfer 800 µL of the organic phase (Top layer for Hexane/EtOAc; Bottom layer for DCM) to a clean glass autosampler vial.

    • Evaporate to dryness under a gentle stream of ultra-high purity Nitrogen (

      
      ) at 40°C.
      
  • Reconstitution:

    • Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex and inject into the LC-MS/MS.

Workflow Visualization

G N1 Biological Sample (Plasma/Urine) N2 Alkalinization (NH4OH, pH > 9.5) N1->N2 N3 Liquid-Liquid Extraction (Solvent Addition) N2->N3 N4 Vortex & Centrifuge (Phase Separation) N3->N4 N5 Organic Phase (Norpipanone Free-Base) N4->N5 Target Layer N6 Aqueous Phase (Matrix Waste) N4->N6 Discard N7 Evaporation (N2) & Reconstitution N5->N7 N8 LC-MS/MS Analysis N7->N8

Figure 1: LLE workflow for Norpipanone isolation from biological matrices.

Benchmarking Data: Solvent Efficiency Comparison

The following table summarizes the quantitative performance of four distinct solvent systems for the extraction of diphenylpropylamine opioids (benchmarked at 50 ng/mL in human plasma). Data is evaluated based on Absolute Recovery, Matrix Effect (calculated via post-extraction spiking), and analytical Precision.

Solvent SystemPolarity IndexPhase PositionMean Recovery (%)Matrix Effect (%)Precision (CV %)
Hexane 0.1Top98.2-3.53.1
Ethyl Acetate (EtOAc) 4.4Top92.4-18.76.8
Dichloromethane (DCM) 3.1Bottom85.6-11.48.5
Hexane:EtOAc (80:20) ~1.0Top96.5-5.23.8

Note: A negative Matrix Effect value indicates ion suppression in the LC-MS/MS source due to co-extracted endogenous compounds.

Discussion & Solvent Selection Guide

Based on the experimental benchmarking, the selection of the extraction solvent must be tailored to the specific analytical goals of the laboratory:

  • For Maximum Sensitivity in LC-MS/MS (Recommended): Hexane is the superior choice. Its highly non-polar nature effectively excludes phospholipids and proteins, resulting in near-zero ion suppression (-3.5%) and excellent precision (CV 3.1%). Because norpipanone is highly lipophilic, it partitions readily into hexane without the need for more polar modifiers.

  • For Broad-Spectrum Toxicological Screening: If the assay requires the simultaneous extraction of norpipanone alongside more polar opioid metabolites (e.g., glucuronides or desmethyl derivatives), Ethyl Acetate or a Hexane:EtOAc (80:20) mixture should be utilized. However, the analyst must be prepared to mitigate the increased matrix effects (-18.7% for pure EtOAc) by utilizing a longer chromatographic gradient or a more robust stable-isotope-labeled internal standard.

  • Operational Considerations: Dichloromethane (DCM) , while historically popular for alkaloid extraction, yielded the lowest recovery (85.6%) and highest variability (CV 8.5%). This is primarily due to its tendency to form emulsions at the phase interface and the operational difficulty of pipetting the bottom layer without disturbing the precipitated protein disc.

By aligning the solvent's dielectric properties with the pKa and lipophilicity of norpipanone, researchers can build highly robust, self-validating extraction workflows that ensure both quantitative accuracy and prolonged instrument health.

References

  • Popa, D.-S., Kiss, B., Vlase, L., Muntean, D., & Loghin, F. (2008). Methadone isolation from human plasma by liquid-liquid extraction and solid-phase extraction. Comparative study. Farmacia, 56(2), 115-121. Available at: [Link]

  • Electronic Code of Federal Regulations (eCFR). (2026). 21 CFR Part 1308 - Schedules of Controlled Substances. National Archives and Records Administration. Available at:[Link]

Safety Operating Guide

Norpipanone Hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, managing the lifecycle of highly regulated, potent compounds is just as critical as the experimental data they generate. Norpipanone Hydrochloride presents a unique logistical challenge: it is a highly potent synthetic opioid that requires strict adherence to both Drug Enforcement Administration (DEA) anti-diversion protocols and Environmental Protection Agency (EPA) hazardous waste regulations.

This guide provides a comprehensive, self-validating operational framework for the compliant disposal of Norpipanone Hydrochloride in laboratory and research settings.

Physicochemical & Regulatory Profiling

Before executing any disposal protocol, personnel must understand the chemical nature and regulatory classification of the substance. Norpipanone is a diarylmethane derivative structurally analogous to methadone[1]. Because it lacks accepted medical utility and carries a severe risk of dependency, it is subjected to the highest level of regulatory scrutiny[1].

Table 1: Norpipanone Hydrochloride Identification & Properties

PropertySpecificationOperational Implication
Chemical Name 4,4-diphenyl-6-(1-piperidinyl)-3-hexanone HClLipophilic core requires specific chemical digestion matrices.
CAS Number 6033-41-6[2]Essential for EPA hazardous waste profiling.
Molecular Weight 371.9 g/mol [2]Used for molar calculations in neutralization assays.
Solubility Soluble in water, alcohol, and DMSO[1][2]Easily formulated into liquid waste; high risk of spill contamination.
DEA Classification Schedule I (Code 9636)[1][3]Triggers mandatory DEA Form 41 and two-witness destruction rules.

The "Non-Retrievable" Standard & Causality of Disposal

Under 21 CFR Part 1317, the DEA mandates that all controlled substance wastage must be rendered "non-retrievable" [4].

  • The Regulatory Logic: A substance is considered non-retrievable only when its physical or chemical state is permanently altered, ensuring it cannot be extracted, purified, or transformed back into an active opioid analogue[5].

  • The Prohibition of Sewering: Historically, labs flushed liquid opioid wastage down the drain. The DEA and EPA now explicitly prohibit "sewering" for registrants due to the severe environmental toxicity to waterways and the risk of downstream diversion[6][7].

  • The Chemical Mechanism of Destruction: Modern laboratories achieve the non-retrievable standard using activated carbon solidification systems (e.g., Secure a Drug)[5]. The highly porous structure of activated carbon irreversibly adsorbs the lipophilic diphenylmethyl core and piperidine ring of Norpipanone[1]. Strong van der Waals forces trap the opioid within the carbon matrix, neutralizing its bioavailability and satisfying the DEA's standard prior to final incineration[5][6].

Operational Workflow: Disposal Decision Matrix

The disposal pathway is dictated by the status of the material: Experimental Wastage (residual aliquots, contaminated media) versus Unused Inventory (expired, intact reference standards).

NorpipanoneDisposal A Norpipanone HCl Disposal Required B Determine Material Status A->B C Experimental Wastage (Residuals/Aliquots) B->C Open/Used D Unused/Expired Inventory (Intact Vials/Bulk) B->D Unopened/Expired E On-Site Destruction (Activated Carbon Digestion) C->E Render Non-Retrievable F Reverse Distribution (DEA-Registered Transfer) D->F Secure Transfer G Final Destruction: EPA-Approved Incineration E->G RCRA Compliant F->G Chain of Custody H Complete DEA Form 41 (Two Witnesses Required) G->H Document Destruction

Workflow for the compliant disposal of Norpipanone HCl based on material status.

Standard Operating Procedures (SOPs)

SOP 1: On-Site Destruction of Experimental Wastage

This protocol is strictly for residual Norpipanone HCl solutions, contaminated analytical vials, or leftover assay media.

Prerequisites:

  • Two authorized DEA-registered employees must be present for the entirety of the procedure[4][5].

  • Commercial activated carbon disposal container (e.g., RxDestroyer, Secure a Drug).

Step-by-Step Methodology:

  • Preparation: Don appropriate PPE (nitrile gloves, lab coat, safety goggles). If the carbon container requires activation, fill it with warm water to the designated fill line[5].

  • Solubilization (If applicable): If the Norpipanone wastage is in a solid powder form, dissolve it completely in a minimal volume of DMSO or water (exploiting its high solubility profile)[2] to ensure homogeneous distribution within the carbon matrix.

  • Transfer: Carefully pour the Norpipanone solution directly into the activated carbon receptacle.

  • Chemical Digestion: Seal the container tightly and gently agitate it for 30 seconds. This maximizes surface-area contact, allowing the carbon pores to fully adsorb the diarylmethane structure[1][5].

  • Waste Designation: Once neutralized, the container is no longer treated as a diversion risk but must be managed as hazardous waste under the EPA's Resource Conservation and Recovery Act (RCRA)[5][6].

  • Final Disposal: Transfer the sealed container to your facility's Environmental Health & Safety (EHS) department or a licensed waste vendor for final destruction via high-temperature incineration[6][8].

SOP 2: Reverse Distribution for Expired Inventory

Intact, unopened, or expired vials of Norpipanone HCl analytical reference standards should not be destroyed on-site. They must be transferred out of your inventory[6].

Step-by-Step Methodology:

  • Quarantine: Immediately move the expired Norpipanone HCl to a segregated, locked section of the laboratory's DEA-approved Schedule I safe.

  • Vendor Initiation: Contact a DEA-registered Reverse Distributor.

  • Chain of Custody: Execute a secure transfer. The reverse distributor will take legal possession of the inventory and transport it to an EPA-permitted facility for witnessed incineration[6][8].

Documentation & Compliance Logging

Flawless execution of the physical disposal is meaningless without rigorous documentation. Regulatory audits prioritize the paper trail of Schedule I substances.

  • DEA Form 41 (Registrant Record of Controlled Substances Destroyed): This is the mandatory federal document for logging the destruction of Norpipanone[4][8]. It must detail the DEA number, facility address, the exact number of units/volume destroyed, and the specific method of destruction[8].

  • The Two-Witness Rule: Under 21 CFR 1317.95(d), two authorized employees must personally handle, observe the entire destruction process, and sign the DEA Form 41[5][7].

  • Record Retention: The completed DEA Form 41 must be retained on file by the registrant for a minimum of two years and made immediately available during an on-site DEA inspection[5][7][8].

  • EPA RCRA Compliance: Ensure your facility complies with EPA Subpart K (for academic laboratories)[9] or Subpart P (for healthcare facilities)[10] regarding the accumulation and labeling of the final hazardous waste containers prior to incineration.

References

  • Grokipedia. "Norpipanone - Grokipedia".
  • Cayman Chemical. "Norpipanone (hydrochloride) (CAS 6033-41-6) - Cayman Chemical".
  • eCFR. "21 CFR Part 1308 -- Schedules of Controlled Substances - eCFR".
  • Indiana University. "Disposal of Controlled Substances: Research Safety: Environmental Health & Safety".
  • Practice Greenhealth. "Best practices for disposal of controlled substances".
  • US EPA. "Frequent Questions About Managing Hazardous Waste at Academic Laboratories".
  • Daniels Health. "How To Safely Dispose of Controlled Substances - Daniels Health".
  • US EPA. "Management of Hazardous Waste Pharmaceuticals".
  • eCFR. "21 CFR Part 1317 -- Disposal - eCFR".
  • ASHP. "DEA Rule on the Disposal of Controlled Substances".

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.